Product packaging for Vonoprazan Fumarate(Cat. No.:CAS No. 881681-01-2)

Vonoprazan Fumarate

Cat. No.: B1193783
CAS No.: 881681-01-2
M. Wt: 461.5 g/mol
InChI Key: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vonoprazan Fumarate is a first-in-class, potent Potassium-Competitive Acid Blocker (P-CAB) provided for research use in the study of acid-related disorders . Its unique mechanism involves reversibly and competitively inhibiting the H+, K+-ATPase (proton pump) in gastric parietal cells, a key difference from traditional proton-pump inhibitors (PPIs) that enables rapid, potent, and sustained suppression of gastric acid secretion without requiring acid activation . Research indicates its potency for H+, K+-ATPase inhibition is approximately 350 times greater than that of lansoprazole, a conventional PPI . This profile makes it a valuable compound for scientific investigations into conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and Helicobacter pylori infection . Studies have demonstrated that this compound can effectively alleviate symptoms and signs of laryngopharyngeal reflux disease (LPRD) with efficacy that is not inferior to esomeprazole . In models of gastric ulcer, including those induced by endoscopic submucosal dissection (ESD) or non-steroidal anti-inflammatory drugs (NSAIDs), Vonoprazan has shown promising results, promoting rapid and effective ulcer healing . Furthermore, its pharmacokinetic properties, including rapid absorption and a half-life of around 7.7 hours, support a long-lasting antisecretory effect . Unlike some PPIs, its metabolism primarily via CYP3A4, with lesser contributions from other enzymes including CYP2C19, results in limited influence from CYP2C19 genetic polymorphisms, offering a more predictable metabolic profile for research models . This compound is presented for the exclusive purpose of laboratory research. This product is strictly "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20FN3O6S B1193783 Vonoprazan Fumarate CAS No. 881681-01-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Novel synthesis routes for Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Novel Synthesis Routes for Vonoprazan Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1] Its unique mechanism of action, offering rapid, potent, and sustained acid suppression, has established it as a valuable alternative to traditional proton pump inhibitors (PPIs).[1][2] This technical guide provides an in-depth analysis of novel and practical synthesis routes for this compound, developed to improve efficiency, reduce impurities, and enhance scalability. We present a comparative summary of various synthetic strategies, detailed experimental protocols for key reactions, and logical workflow diagrams to elucidate the synthesis pathways. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and manufacturing of this innovative therapeutic agent.

Introduction to this compound

This compound (TAK-438) is a first-in-class P-CAB that competitively inhibits the H+, K+-ATPase enzyme in gastric parietal cells.[1][3] Unlike PPIs, which require acidic activation, Vonoprazan provides a more immediate onset of action and demonstrates efficacy in a pH-independent manner.[1] These pharmacological advantages have positioned Vonoprazan as a superior treatment option for conditions such as gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and for the eradication of Helicobacter pylori.[4] The growing clinical importance of Vonoprazan has spurred research into more efficient and scalable synthetic processes. This guide explores several innovative routes that have been developed to address the challenges of large-scale production.

Comparative Analysis of Novel Synthesis Routes

Several innovative synthetic strategies for this compound have been reported, each with distinct advantages. The following tables summarize the quantitative data from three prominent routes, offering a clear comparison of their efficiencies.

Route 1: Amide Reduction Pathway

This practical four-step synthesis commences with the readily available 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The key steps involve ester hydrolysis, amidation with methylamine, sulfonylation, and a final amide reduction.[5][6][7][8][9][10] This route is noted for its controllable impurity profile and acceptable overall yield.[5][8][9][10]

Table 1: Quantitative Data for the Amide Reduction Pathway

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ester HydrolysisLiOH·H₂OTHF/H₂O25295.2
2AmidationEDCI, HOBt, Et₃N, CH₃NH₂·HClDMF251289.1
3SulfonylationNaH, Pyridine-3-sulfonyl chlorideDMF0-25385.3
4Amide ReductionBH₃·THFTHF60482.5
5Salt FormationFumaric AcidEthyl AcetateReflux195.0
Overall ~41.3 [8][10]
Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach

This redox-economical synthesis features the construction of the 1,3,5-trisubstituted pyrrole ring system via an atom-transfer-radical-cyclization (ATRC).[11][12][13] This method avoids the use of toxic transition metals like Palladium and Nickel, which are required in some other routes.[11][12]

Table 2: Quantitative Data for the ATRC Approach

StepReactionKey ReagentsYield (%)
1-3Dichlorinated Imine Formation & ATRCAllylamine, N-Chlorosuccinimide, CuBr·S(CH₃)₂58 (over 3 steps)
4Aromatization & N-Methylformamide IntroductionN-Methylformamide69
5-6Sulfonylation & DeprotectionPyridine-3-sulfonyl chloride, HCl86 (over 2 steps)
Overall Not explicitly stated, but appears efficient
Route 3: Reductive Amination of a Cyanopyrrole Intermediate

This patented approach utilizes a 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole intermediate, which undergoes a one-step reductive amination to form Vonoprazan.[14] This route is highlighted for its novelty, simplicity, and high yield, making it suitable for industrial-scale production.[14]

Table 3: Quantitative Data for the Reductive Amination of a Cyanopyrrole Intermediate

StepReactionKey ReagentsSolventTemperature (°C)Yield (%)
1Reductive AminationMethylamine hydrochloride, Reducing agentNot specifiedNot specifiedHigh
2Salt FormationFumaric AcidNot specifiedNot specifiedHigh

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the described synthesis routes.

Route 1: Amide Reduction Pathway

Step 1: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of THF and water, lithium hydroxide monohydrate (1.5 equivalents) is added.[8] The mixture is stirred at room temperature for 2 hours. After completion of the reaction, the THF is removed under reduced pressure, and the aqueous solution is acidified with HCl (1 M) to a pH of 3-4. The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.[8]

Step 2: Synthesis of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid (1 equivalent) in DMF, EDCI (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (3 equivalents) are added. The mixture is stirred for 30 minutes, followed by the addition of methylamine hydrochloride (1.2 equivalents). The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the amide.[8]

Step 3: Synthesis of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide To a solution of 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide (1 equivalent) in DMF at 0 °C, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 1 hour at 0 °C, followed by the dropwise addition of a solution of pyridine-3-sulfonyl chloride (1.2 equivalents) in DMF. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8]

Step 4: Synthesis of Vonoprazan To a solution of 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide (1 equivalent) in THF, borane-tetrahydrofuran complex (4 equivalents, 1 M in THF) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is stirred for 30 minutes, and the pH is adjusted to 10-11 with 2 M NaOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield Vonoprazan free base.[8]

Step 5: Synthesis of this compound The crude Vonoprazan free base is dissolved in ethyl acetate, and a solution of fumaric acid (1 equivalent) in ethyl acetate is added. The mixture is heated to reflux for 1 hour. The resulting precipitate is filtered, washed with ethyl acetate, and dried to give this compound.[10]

Route 2: Atom-Transfer-Radical-Cyclization (ATRC) Approach

Steps 1-3: Synthesis of the Dihydro-2H-pyrrole Intermediate via ATRC A mixture of 2'-fluoroacetophenone, allylamine, and a suitable solvent is condensed to form the corresponding imine. This is followed by dichlorination using N-chlorosuccinimide. The resulting crude dichlorinated imine is then subjected to atom-transfer-radical-cyclization using a copper(I) bromide dimethyl sulfide complex as the catalyst to yield the 3,5-disubstituted dihydro-2H-pyrrole.[11][12]

Step 4: Aromatization and Introduction of the N-Methylamine Moiety The dihydro-2H-pyrrole intermediate is treated with N-methylformamide, which facilitates both the aromatization of the pyrrole ring and the introduction of the N-methylformamide group.[11][12]

Steps 5-6: Sulfonylation and Deprotection The resulting N-formyl protected intermediate is sulfonylated at the 1-position of the pyrrole ring using pyridine-3-sulfonyl chloride. Subsequent deprotection of the formyl group with hydrochloric acid affords Vonoprazan.[11][12]

Route 3: Reductive Amination of a Cyanopyrrole Intermediate

Step 1: Synthesis of Vonoprazan The starting material, 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole, is subjected to a reductive amination reaction with methylamine hydrochloride in the presence of a suitable reducing agent.[14]

Step 2: Synthesis of this compound The resulting Vonoprazan free base is then treated with fumaric acid to form the fumarate salt.[14]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Amide_Reduction_Pathway A 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylate B 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylic acid A->B Ester Hydrolysis C 5-(2-fluorophenyl)-N-methyl- 1H-pyrrole-3-carboxamide B->C Amidation D 5-(2-fluorophenyl)-N-methyl-1- (pyridin-3-ylsulfonyl)-1H-pyrrole- 3-carboxamide C->D Sulfonylation E Vonoprazan D->E Amide Reduction F This compound E->F Salt Formation

Caption: Logical workflow for the Amide Reduction Pathway.

ATRC_Pathway A 2'-Fluoroacetophenone + Allylamine B Dichlorinated Imine A->B Condensation & Dichlorination C Dihydro-2H-pyrrole Intermediate B->C ATRC D N-formyl Protected Intermediate C->D Aromatization E Sulfonylated Intermediate D->E Sulfonylation F Vonoprazan E->F Deprotection G This compound F->G Salt Formation

Caption: Logical workflow for the ATRC Approach.

Reductive_Amination_Pathway A 5-(2-fluorophenyl)-1- (3-pyridylsulfonyl)-3-cyano- 1H-pyrrole B Vonoprazan A->B Reductive Amination C This compound B->C Salt Formation

Caption: Logical workflow for the Reductive Amination Pathway.

Conclusion

The synthesis of this compound has evolved significantly, with newer routes offering marked improvements in terms of yield, purity, and scalability. The Amide Reduction Pathway provides a practical and high-yielding approach with well-defined intermediates.[8][10] The Atom-Transfer-Radical-Cyclization route presents a modern, redox-economical alternative that avoids heavy metal catalysts.[11][12] Finally, the Reductive Amination of a cyanopyrrole intermediate offers a streamlined and efficient process suitable for large-scale manufacturing.[14] This guide provides a comprehensive overview of these novel synthetic strategies, equipping researchers and drug development professionals with the critical information needed to advance the production of this important therapeutic agent. The continued innovation in the synthesis of Vonoprazan will undoubtedly contribute to its wider accessibility and clinical application.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan Fumarate (TAK-438) is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, resulting in more potent, rapid, and sustained gastric acid suppression.[2][3] Its unique pharmacological profile, characterized by direct, reversible inhibition of the gastric H+, K+-ATPase, allows for action independent of the pump's activation state.[4] Preclinical studies in various animal models, primarily rats and dogs, have been instrumental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties that underpin its clinical efficacy. This guide provides an in-depth review of the core preclinical data, detailed experimental methodologies, and the fundamental signaling pathways involved in Vonoprazan's mechanism of action.

Pharmacodynamics: The Science of Efficacy

The pharmacodynamic profile of Vonoprazan is defined by its potent, competitive, and reversible inhibition of the final step in the gastric acid secretion pathway.

Mechanism of Action

Vonoprazan directly targets the gastric H+, K+-ATPase, the proton pump responsible for secreting hydrogen ions into the gastric lumen.[5] Its mechanism is distinct from PPIs in several critical ways:

  • Potassium-Competitive Inhibition: Vonoprazan competes with potassium ions (K+) for binding to the proton pump, thereby blocking its function.[6][7]

  • Reversible Binding: The binding is ionic and reversible, allowing for a rapid onset and offset of action relative to the covalent, irreversible binding of PPIs.[6]

  • Acid-Independent Activation: Vonoprazan is a stable, active molecule that does not require an acidic environment for activation.[8] This allows it to inhibit proton pumps in both resting and stimulated states, contributing to a faster onset of acid suppression.[8][9]

  • High Affinity and Accumulation: With a high pKa of 9.6, Vonoprazan selectively and significantly concentrates in the acidic secretory canaliculi of gastric parietal cells, leading to a prolonged duration of action that exceeds its plasma half-life.[10][11]

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_ion H⁺ ProtonPump H⁺, K⁺-ATPase (Proton Pump) H_ion->ProtonPump K⁺ is pumped in ProtonPump->H_ion H⁺ is pumped out K_ion_in K⁺ K_ion_in->ProtonPump Enters pump Vonoprazan Vonoprazan Vonoprazan->ProtonPump Competitively blocks K⁺ binding site

Caption: Mechanism of Vonoprazan's potassium-competitive inhibition.
Preclinical Pharmacodynamic Data

In vitro and in vivo preclinical studies have consistently demonstrated Vonoprazan's superior acid-inhibitory effects compared to PPIs.

  • In Vitro Potency: Vonoprazan exhibits potent inhibitory activity against H+, K+-ATPase, with an inhibitory constant (Ki) of 10 nM at pH 7.0 and 3 nM at pH 6.5.[4] This potency is approximately 350 times higher than that of the PPI lansoprazole.[10][12]

  • In Vivo Efficacy: Studies in both rats and dogs show that Vonoprazan produces a more potent and longer-lasting inhibition of histamine-stimulated gastric acid secretion compared to lansoprazole.[13] A single oral dose can sustain an elevated gastric pH for over 24 hours.[13] This prolonged effect is attributed to its high concentration and slow clearance from the gastric tissue.[11][13]

Table 1: Pharmacodynamic Parameters of Vonoprazan in Preclinical Models

Parameter Species/Model Value Comparator (Lansoprazole) Reference
H+,K+-ATPase Inhibition (Ki) In Vitro (pH 6.5) 3 nM ~1050 nM (calculated) [4][10]
Gastric Acid Inhibition Histamine-stimulated rats More potent & longer-lasting Less potent [13]
Gastric pH (40 mg dose) Healthy Male Subjects (UK) 24-h pH ≥4 holding time: 87% N/A [11]

| Gastric pH (40 mg dose) | Healthy Male Subjects (Japan) | 24-h pH ≥4 holding time: 92% | N/A |[11] |

Pharmacokinetics: The Body's Effect on the Drug

The pharmacokinetic profile of Vonoprazan in preclinical species explains its rapid onset and sustained duration of action. Physiologically based pharmacokinetic (PBPK) models have been successfully used to predict human PK profiles from in vitro and animal study data.[14][15]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Vonoprazan is rapidly absorbed following oral administration in preclinical models, with time to maximum plasma concentration (Tmax) typically occurring within 2 hours.[7][11]

  • Distribution: It exhibits extensive tissue distribution. A key characteristic is its significant accumulation and retention in gastric tissue, where concentrations can be over 1000-fold higher than in plasma.[13][14] This targeted accumulation is central to its prolonged pharmacodynamic effect.

  • Metabolism: Vonoprazan is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[12][14][16] Its metabolites are pharmacologically inactive.[14] In rats and dogs, the compound is almost completely metabolized.[14]

  • Excretion: The metabolites are eliminated through both renal and fecal routes.[7]

Table 2: Summary of Pharmacokinetic Parameters of Vonoprazan in Preclinical Models

Parameter Species Dose Route Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) t½ (hr) Reference
Vonoprazan Rat 5 mg/kg Oral ~150 ~1.0 ~450 ~2.5 Synthesized from[17]
Vonoprazan Rat 20 mg/kg Oral ~600 ~1.5 ~2500 ~3.0 Synthesized from[17]
Vonoprazan Dog 0.3 mg/kg Oral N/A N/A Predicted N/A [14][18]
Vonoprazan Dog 1.0 mg/kg Oral N/A N/A Predicted N/A [14][18]

Note: Specific Cmax, Tmax, AUC, and t½ values from single preclinical studies are often proprietary. The table reflects synthesized data and predictions from modeling studies. N/A indicates data not available in the cited public literature.

PK/PD Relationship and Modeling

A robust relationship exists between Vonoprazan's pharmacokinetics and its pharmacodynamic effect. The key insight from preclinical models is that the drug concentration in the stomach, rather than in plasma, is the primary driver of its antisecretory effect.[14] PBPK-PD models have been developed to simulate this relationship, linking free Vonoprazan concentrations in the stomach to the inhibition of H+, K+-ATPase and the resulting increase in gastric pH.[14][18] These models have successfully predicted the sustained 24-hour acid suppression observed in both animals and humans, despite the relatively shorter plasma half-life of the drug.[14]

Key Experimental Protocols

The following sections detail the methodologies used in foundational preclinical assessments of Vonoprazan.

Protocol: In Vitro H+, K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of Vonoprazan on the proton pump.

  • Enzyme Preparation: Gastric H+, K+-ATPase is isolated from fresh porcine or rabbit gastric mucosa through differential centrifugation to create gastric microsomes.

  • Assay Conditions: The reaction is typically conducted in a buffer at pH 6.5 or 7.0 to mimic physiological conditions.

  • Incubation: The enzyme preparation is pre-incubated with varying concentrations of Vonoprazan or a comparator drug (e.g., lansoprazole).

  • Reaction Initiation: The ATPase reaction is initiated by adding ATP. The enzyme's activity is measured by quantifying the rate of ATP hydrolysis, often through the release of inorganic phosphate, which can be detected colorimetrically.

  • Data Analysis: The concentration of Vonoprazan that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation to reflect the drug's binding affinity.

Protocol: Histamine-Stimulated Gastric Acid Secretion in Rats

This in vivo model assesses the antisecretory efficacy of Vonoprazan.

  • Animal Model: Male Sprague-Dawley rats are typically used.[17] They are fasted overnight with free access to water.

  • Surgical Preparation: Rats are anesthetized, and the stomach is perfused with saline through catheters inserted into the esophagus and duodenum.

  • Acid Secretion Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, most commonly histamine.

  • Drug Administration: Vonoprazan or a vehicle control is administered, typically via intravenous or oral routes, at various doses.[14][15]

  • Sample Collection & Analysis: The gastric perfusate is collected at regular intervals. The acid output is determined by titrating the perfusate with a standardized NaOH solution to a neutral pH.

  • Data Analysis: The inhibitory effect of Vonoprazan is calculated as the percentage reduction in acid output compared to the control group.

G cluster_prep cluster_exp cluster_analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Fasting & Anesthesia A->B C Administer Vonoprazan (Oral or IV) B->C D Stimulate Acid Secretion (e.g., Histamine Infusion) C->D E Collect Blood/Tissue Samples (Pharmacokinetics) D->E F Measure Gastric pH / Acid Output (Pharmacodynamics) D->F G Bioanalysis of Samples (LC-MS/MS for Drug Concentration) E->G H Data Analysis (PK/PD Modeling) F->H G->H I Determine Key Parameters (AUC, Cmax, % Inhibition) H->I

Caption: Workflow for a preclinical PK/PD study of Vonoprazan.
Protocol: Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the ADME profile of Vonoprazan.

  • Animal Model: Eighteen male Sprague–Dawley rats are randomly divided into three groups: a control group and two Vonoprazan dose groups (e.g., 5 mg/kg and 20 mg/kg).[17]

  • Drug Administration: A single dose of Vonoprazan is administered orally.[17]

  • Blood Sampling: Blood samples (approx. 0.3 mL) are collected via the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Vonoprazan and its metabolites are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and t½ (elimination half-life) are calculated using non-compartmental analysis software.[16]

Conclusion

The preclinical data for this compound provide a solid foundation for its clinical use. Pharmacodynamic studies in animal models reveal a mechanism of action that confers a more potent and sustained inhibition of gastric acid secretion compared to older drug classes.[13] Pharmacokinetic evaluations demonstrate rapid absorption and, critically, a high degree of accumulation in the target gastric tissue, which explains its long duration of effect.[13][14] The successful application of PBPK-PD modeling further enhances the understanding of its exposure-response relationship and has aided in its translation to clinical development.[14][15] This body of preclinical work confirms Vonoprazan's distinct and advantageous pharmacological profile for the treatment of acid-related diseases.

References

Unveiling the Solid-State Landscape of Vonoprazan Fumarate: A Technical Guide to Its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and polymorphic landscape of Vonoprazan Fumarate, a potent potassium-competitive acid blocker (P-CAB). Understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount for ensuring drug product quality, stability, and bioavailability. This document summarizes key crystalline forms of this compound, their characterization data, and detailed experimental protocols for their preparation and analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Importance of Polymorphism

This compound is a novel therapeutic agent used for the treatment of acid-related disorders.[1][2] Its efficacy and stability are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, melting point, and stability.[3][4] Therefore, a thorough characterization of the polymorphic forms of this compound is crucial for the development of a robust and effective pharmaceutical product.

Known Crystalline Forms of this compound

Several crystalline forms of this compound have been identified and characterized, primarily designated as Form A, Form B, and Form C, alongside a monoclinic single crystal structure. Each form exhibits unique physicochemical properties.

Crystal Form A

Form A is a commonly encountered polymorph of this compound.

Crystal Form B

Form B represents another distinct crystalline arrangement of this compound.

Crystal Form C

Form C is noted for its enhanced chemical stability and reduced hygroscopicity compared to Form A.[5]

Monoclinic Single Crystal

A single crystal structure of this compound has been reported, belonging to the monoclinic crystal system with the space group P2(1)/c.[6]

Characterization Data

The different polymorphic forms of this compound have been characterized using various analytical techniques, with Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) being the most prominent.

Powder X-ray Diffraction (PXRD) Data

The following table summarizes the characteristic PXRD peaks for the identified polymorphs.

Crystal FormCharacteristic 2θ Peaks (°)
Form A 15.29, 20.40, 20.70, 21.57, 25.18, 25.56[5][7]
Form B 12.25, 13.56, 15.26, 16.89, 17.42, 20.40, 20.76, 22.48, 25.20, 28.08[5][7][8]
Monoclinic 11.4, 12.3, 13.5, 15.1, 15.3, 16.9, 18.6, 20.4, 20.7, 22.4, 25.1[6][9]
Form α 8.6, 10.2, 12.7, 17.4, 18.1, 19.6, 20.3, 23.2, 24.5, 27.8[10]
Unnamed Form 12.10, 13.36, 14.92, 15.14, 18.44, 20.26, 21.40, 22.26[3]
Thermal Analysis Data

Thermal properties, particularly the melting point determined by DSC, are critical for distinguishing between polymorphs.

Crystal FormEndothermic Peak (°C)
Form A ~204.8[5][7]
Form B ~209.0[5][7][8]
Form α 194±2[10]
Unnamed Form ~209[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and analysis of this compound polymorphs.

Preparation of Polymorphic Forms

Crystal Form A can be prepared by the recrystallization of this compound from a mixture of ethyl acetate and methanol.[5][8] A detailed procedure is as follows:

  • Dissolve this compound free base in ethyl acetate at room temperature.[8]

  • Add a methanol solution of fumaric acid to the mixture.[8]

  • Stir the solution to induce crystallization.[8]

  • Filter the resulting solid and dry it under vacuum at 50°C to a constant weight to obtain Crystal Form A.[8]

Crystal Form B can be obtained through solvent-mediated transformation from Form A or by direct crystallization.

  • Method 1 (Solvent Evaporation): Dissolve this compound in a 1:1 mixture of methanol and water and allow the solvent to evaporate.[5]

  • Method 2 (Recrystallization from Form A): Dissolve Crystal Form A in a 1:1 mixture of methanol and water at 50-60°C.[8] Cool the solution to room temperature while stirring to induce crystallization. Filter the solid and dry it under vacuum at 50°C to a constant weight.[8] A similar procedure using a 1:1 ethanol-water mixture also yields Form B.[8]

Form C is prepared by recrystallization from an ethanol-water (1:1) mixture.[5]

Single crystals of this compound can be grown by slow evaporation from a mixed solvent system.

  • Dissolve the crude this compound product in a mixture of methanol and water (e.g., 1:1 or 1:4 v/v).[9]

  • Heat the solution to 60-70°C until the solid is completely dissolved.[9]

  • Allow the solution to evaporate slowly at a controlled temperature (e.g., 25°C or 30°C) over several days to yield colorless crystals.[9]

Analytical Methods

PXRD patterns are typically collected using a diffractometer with Cu-Kα radiation. Data is collected over a 2θ range, for example, from 5° to 70°, with a specific scan rate.[11]

DSC thermograms are obtained by heating the sample in a sealed aluminum pan at a constant rate, for instance, 10°C/min, under a nitrogen purge.[12]

TGA is used to assess the thermal stability and solvent/water content. The sample is heated at a constant rate, and the weight loss is monitored. A TGA curve for one crystalline form showed no weight loss up to 100°C, indicating the absence of water or solvent.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the preparation of different this compound polymorphs and the logical relationships between them.

experimental_workflow_form_A cluster_start Starting Materials cluster_process Process cluster_end Product free_base Vonoprazan Free Base dissolve_base Dissolve in Ethyl Acetate free_base->dissolve_base fumaric_acid Fumaric Acid dissolve_acid Dissolve in Methanol fumaric_acid->dissolve_acid mix Mix Solutions dissolve_base->mix dissolve_acid->mix crystallize Stir & Crystallize mix->crystallize filter_dry Filter & Vacuum Dry (50°C) crystallize->filter_dry form_A Crystal Form A filter_dry->form_A

Preparation of this compound Crystal Form A.

experimental_workflow_form_B cluster_start Starting Material cluster_process Process cluster_end Product form_A Crystal Form A dissolve Dissolve in Methanol/Water (1:1) at 50-60°C form_A->dissolve cool Cool to Room Temp with Stirring dissolve->cool filter_dry Filter & Vacuum Dry (50°C) cool->filter_dry form_B Crystal Form B filter_dry->form_B

Preparation of this compound Crystal Form B from Form A.

polymorph_relationship form_A Crystal Form A form_B Crystal Form B form_A->form_B Solvent-mediated (MeOH/H2O or EtOH/H2O) amorphous Amorphous Form amorphous->form_A Crystallization

Logical relationship between this compound solid forms.

Conclusion

The polymorphic landscape of this compound is multifaceted, with several crystalline forms identified to date. A comprehensive understanding and control of these forms are imperative for the successful development of a stable, safe, and efficacious drug product. This guide provides a foundational understanding of the known polymorphs, their characterization, and methods for their preparation. Further research into the thermodynamic relationships between these forms and their potential for interconversion under various manufacturing and storage conditions is warranted.

References

Vonoprazan Fumarate's Binding Affinity to the Gastric H⁺,K⁺-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently inhibits gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the stomach's parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which require acid activation and bind covalently and irreversibly, Vonoprazan acts via a distinct mechanism characterized by reversible, ionic, potassium-competitive binding.[3][4][5][6] This guide provides an in-depth analysis of Vonoprazan's binding characteristics, presenting quantitative affinity data, detailed experimental methodologies, and a mechanistic overview of its interaction with the proton pump. Its high binding affinity and slow dissociation rate are key pharmacological features that underpin its rapid onset and long duration of action.[1][7]

Mechanism of Action: Reversible and Competitive Inhibition

Vonoprazan's mechanism is fundamentally different from that of PPIs. As a P-CAB, it does not require an acidic environment for activation and can inhibit the proton pump in both resting and stimulated states.[4][5][8]

  • Accumulation: Vonoprazan has a high acid dissociation constant (pKa ≈ 9.1-9.4), causing it to become protonated and accumulate at high concentrations within the acidic secretory canaliculi of parietal cells.[1][4][9][10]

  • Binding Site: The molecule docks within a luminal vestibule of the H⁺,K⁺-ATPase's alpha subunit, specifically between the surfaces of transmembrane helices 4, 5, and 6.[1][8][11]

  • Competitive Inhibition: In this position, Vonoprazan directly and competitively blocks the potassium (K⁺) binding site of the enzyme.[2][5][12] This interference prevents the conformational change necessary for the final step of acid secretion—the exchange of intracellular H⁺ for extracellular K⁺.[12][13]

  • Slow Dissociation: A key feature of Vonoprazan is its remarkably slow dissociation from the proton pump.[1] Molecular modeling suggests that the drug's exit is hindered by an electrostatic barrier formed by amino acid residues Asp137 and Asn138.[1][8][11] This slow "off-rate" is a primary contributor to its sustained and long-lasting acid suppression, with a dissociation half-life of approximately 12.5 hours observed in isolated proton pumps.[1][14]

Caption: Mechanism of Vonoprazan's competitive inhibition of the H⁺,K⁺-ATPase.

Quantitative Binding Affinity Data

Vonoprazan exhibits a significantly higher binding affinity for the H⁺,K⁺-ATPase compared to both traditional PPIs and earlier-generation P-CABs. This high affinity, quantified by low inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, is central to its potent acid-suppressive effect.

ParameterVonoprazanLansoprazole (PPI)SCH28080 (P-CAB)Reference(s)
Kᵢ (Inhibition Constant) 3.0 nMNot Applicable-[1][7][11]
3.0 nM (at pH 6.5)Not Applicable-[8][14]
10.0 nM (at pH 7.0)Not Applicable-[8][14]
IC₅₀ 0.018 nM (18 pM)7.6 µM (7600 nM)0.14 nM (140 pM)[14]
Potency Comparison ~350x more potent1x-[4][10][12]
Dissociation T₁/₂ ~12.5 hoursNot Applicable< 2 minutes[14]

Note: The binding of PPIs like lansoprazole is covalent and irreversible, thus Kᵢ values are not directly comparable.

Experimental Protocols: Radiometric Binding Assay

The binding affinity of Vonoprazan to the gastric H⁺,K⁺-ATPase is typically determined using a radiometric binding assay. This method allows for the direct measurement of ligand-receptor interaction by utilizing a radiolabeled form of the compound.

Objective

To quantify the binding affinity (Kᵢ) and density of binding sites (B_max_) of Vonoprazan for the H⁺,K⁺-ATPase enzyme preparation.

Materials & Reagents
  • Enzyme Source: Vesicles prepared from hog or rabbit gastric mucosa, rich in H⁺,K⁺-ATPase.

  • Radioligand: Tritiated ([³H]) Vonoprazan.

  • Buffer: Tris-HCl buffer at physiological pH (e.g., 7.4), sometimes varied to assess pH-dependent binding (e.g., pH 6.5).

  • Competitor (for non-specific binding): A high concentration of unlabeled Vonoprazan or another high-affinity ligand.

  • Filtration System: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

General Procedure
  • Preparation: A series of tubes is prepared. Each tube contains the gastric vesicle preparation, buffer, and a fixed concentration of [³H]-Vonoprazan.

  • Incubation:

    • Total Binding: A subset of tubes receives only the vesicle preparation and radioligand.

    • Non-Specific Binding: Another subset of tubes receives the vesicle preparation, radioligand, and a saturating concentration of unlabeled Vonoprazan to block all specific binding sites.

    • The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This step separates the vesicle-bound radioligand (retained on the filter) from the unbound radioligand (which passes through). The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid. A liquid scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound [³H]-Vonoprazan.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The resulting data is analyzed using saturation binding isotherms and Scatchard plots to determine the Kᵢ and B_max_ values.

G start Start: Prepare Reagents prep Prepare Gastric Vesicles (H+,K+-ATPase Source) start->prep incubate Incubate Vesicles with Radiolabeled [3H]-Vonoprazan (Total vs. Non-Specific Binding) prep->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter measure Quantify Radioactivity (Liquid Scintillation Counting) filter->measure analyze Data Analysis (e.g., Scatchard Plot) measure->analyze end Determine Ki and Bmax analyze->end

Caption: Workflow for a radiometric assay to determine Vonoprazan's binding affinity.

Conclusion

Vonoprazan Fumarate demonstrates exceptionally high binding affinity to the gastric H⁺,K⁺-ATPase, far exceeding that of conventional PPIs and other P-CABs.[10][14] Its unique mechanism—a rapid, reversible, and potassium-competitive inhibition combined with a very slow dissociation rate—translates into a potent, immediate, and durable suppression of gastric acid.[1][3][6] The quantitative data and mechanistic understanding presented in this guide provide a clear framework for researchers and drug development professionals to appreciate the distinct pharmacological profile of Vonoprazan in the context of acid-related disease therapy.

References

The Central Role of CYP3A4 in the Metabolism of Vonoprazan Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, representing a novel mechanism for controlling gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's action is not dependent on acid activation and it demonstrates a rapid onset and prolonged duration of effect.[2] Understanding the metabolic fate of Vonoprazan is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and ensuring its safe and effective clinical use. This technical guide provides an in-depth analysis of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of Vonoprazan, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Metabolic Pathways of Vonoprazan: The Dominance of CYP3A4

Vonoprazan undergoes extensive metabolism primarily through multiple cytochrome P450 enzymes and to a lesser extent, through sulfation.[1][3] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of Vonoprazan.[2][3][4] Other CYP isoforms, including CYP2B6, CYP2C19, CYP2C9, and CYP2D6, contribute to its metabolism, but to a significantly lesser degree.[1][3][5][6] Additionally, the non-CYP enzyme sulfotransferase 2A1 (SULT2A1) is involved in the formation of a sulfate conjugate.[3]

The major metabolic pathways mediated by CYP3A4 lead to the formation of pharmacologically inactive metabolites.[5][7] These include:

  • M-I: Formed through the oxidation of the pyrrole ring.[6][8]

  • M-III: Results from the oxidation of the secondary amino group to a nitron form.[9]

  • N-demethylated Vonoprazan .[3][10]

The significant contribution of CYP3A4 to Vonoprazan's clearance underscores the potential for clinically relevant drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.

Quantitative Analysis of Vonoprazan's Interaction with CYP3A4

The interaction between Vonoprazan and CYP3A4 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of CYP3A4-Mediated Metabolism

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of an inhibitor required to reduce the activity of a CYP3A4-mediated reaction by 50%.

InhibitorSubstrate (CYP3A4 Probe)Test SystemIC50 (µM)Reference
VonoprazanMidazolamRat Liver Microsomes22.48[11][12][13]
PoziotinibVonoprazanRat Liver Microsomes10.6[10][14]
SimvastatinVonoprazanRat Liver Microsomes6.444[15]
Table 2: Clinical Drug-Drug Interactions with CYP3A4 Modulators

This table summarizes the impact of co-administering strong CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in clinical studies.

Co-administered Drug (Modulator)Effect on Vonoprazan ExposureStudy PopulationReference
Clarithromycin (Strong CYP3A4 Inhibitor)Increased plasma concentrations of Vonoprazan.Healthy Volunteers[9][16]
Strong CYP3A4 Inducers (e.g., Rifampin)Potential for ~80% decrease in Vonoprazan exposure.N/A (Predicted)[4][17]
Moderate CYP3A4 Inducers (e.g., Efavirenz)Potential for ~50% decrease in Vonoprazan exposure.N/A (Predicted)[4][17]

Experimental Protocols

This section outlines the general methodologies employed in the in vitro and in vivo studies that have elucidated the role of CYP3A4 in Vonoprazan metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for Vonoprazan metabolism and to characterize the kinetics of these reactions.

Methodology:

  • Test Systems:

    • Human Liver Microsomes (HLMs): Pooled HLMs are used to represent the average metabolic activity in the human population.

    • Recombinant Human CYP Enzymes (Supersomes): Individual CYP isoforms expressed in a cellular system are used to pinpoint the specific contribution of each enzyme.

    • Human Hepatocytes: Primary human hepatocytes provide a more complete model, including both phase I and phase II metabolic pathways.[3]

  • Incubation:

    • A typical incubation mixture contains the test system (e.g., HLMs), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), Vonoprazan at various concentrations, and a cofactor regenerating system (e.g., NADPH-regenerating system).

    • The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specified time.

    • The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

  • Chemical Inhibition Assay:

    • To confirm the role of specific CYP enzymes, known chemical inhibitors are pre-incubated with the test system before the addition of Vonoprazan.

    • A significant reduction in the formation of a metabolite in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) confirms the involvement of that enzyme.

  • Analytical Method:

    • The concentration of Vonoprazan and its metabolites in the incubation mixture is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Clinical Drug-Drug Interaction (DDI) Studies

Objective: To evaluate the effect of CYP3A4 inhibitors and inducers on the pharmacokinetics of Vonoprazan in humans.

Methodology:

  • Study Design:

    • Typically a two-period, crossover study design is used in healthy volunteers.

  • Treatment Periods:

    • Period 1 (Reference): Subjects receive a single oral dose of Vonoprazan.

    • Period 2 (Test): Subjects receive a strong CYP3A4 modulator (e.g., clarithromycin) for several days to achieve steady-state, followed by co-administration of a single oral dose of Vonoprazan.[4]

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at predefined time points after the administration of Vonoprazan in each period.

  • Bioanalysis:

    • Plasma concentrations of Vonoprazan are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2) are calculated for Vonoprazan in both periods.

    • The geometric mean ratios of these parameters (with and without the modulator) are used to assess the magnitude of the DDI.

Visualizations

Metabolic Pathway of Vonoprazan

Vonoprazan_Metabolism cluster_cyp CYP-Mediated Oxidation cluster_sult Sulfation Vonoprazan Vonoprazan M1 M-I Vonoprazan->M1 CYP3A4 (Major) Vonoprazan->M1 Other CYPs (2B6, 2C19, 2D6) M3 M-III Vonoprazan->M3 CYP3A4 (Major) ND N-demethylated Vonoprazan Vonoprazan->ND CYP3A4 Sulfate Sulfate Conjugate Vonoprazan->Sulfate SULT2A1 Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes Preincubation Pre-incubate Microsomes with Inhibitor (or vehicle) at 37°C Microsomes->Preincubation Cofactors Prepare NADPH Regenerating System StartReaction Initiate Reaction with Vonoprazan and NADPH Cofactors->StartReaction Solutions Prepare Vonoprazan and Inhibitor Solutions Solutions->Preincubation Preincubation->StartReaction Incubate Incubate at 37°C StartReaction->Incubate StopReaction Terminate Reaction with Acetonitrile Incubate->StopReaction Centrifuge Centrifuge to Pellet Protein StopReaction->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Metabolite Formation and % Inhibition LCMS->Data

References

Methodological & Application

In Vivo Experimental Design for Testing Vonoprazan Fumarate Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB). The included protocols detail established rodent models of gastric acid-related disorders and the necessary procedures for data collection and analysis.

Introduction to this compound

Vonoprazan is a potent and reversible inhibitor of the gastric H+, K+-ATPase (proton pump).[1][2][3] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, Vonoprazan acts in a potassium-competitive manner, leading to a rapid, potent, and prolonged suppression of gastric acid secretion.[1][2][4] Its mechanism of action involves direct binding to the proton pump, inhibiting the exchange of H+ and K+ ions, which is the final step in gastric acid production by parietal cells.[1][3] This distinct mechanism contributes to a faster onset of action and a longer duration of effect compared to traditional PPIs.[2][3] These characteristics make Vonoprazan a compelling candidate for the treatment of various acid-related disorders.

Key Efficacy Endpoints for In Vivo Studies

The primary goals of in vivo efficacy testing for this compound are to:

  • Assess its acid suppression capacity: This is a direct measure of its pharmacological effect.

  • Evaluate its protective and healing effects on the gastric mucosa: This demonstrates its therapeutic potential in conditions like gastritis and peptic ulcer disease.

  • Determine its efficacy in preventing acid reflux-induced esophageal damage: This is crucial for its application in gastroesophageal reflux disease (GERD).

  • Monitor physiological responses to potent acid suppression: This includes measuring serum gastrin levels, which are expected to rise in response to reduced gastric acidity.

Experimental Models and Protocols

The following are detailed protocols for established rodent models to test the efficacy of this compound.

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Animals are fasted for 24 hours before the experiment, with continued free access to water. This ensures the stomach is empty for consistent ulcer induction.

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Receives the vehicle for Vonoprazan (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group 2 (Ulcer Control): Receives the vehicle orally.

    • Group 3 (Positive Control): Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg, oral).

    • Group 4-X (Vonoprazan Treatment): Receives this compound at various doses (e.g., 5, 10, 20 mg/kg, oral).[5]

  • Ulcer Induction: One hour after treatment administration, all groups except the Vehicle Control are administered 1 mL of absolute ethanol orally to induce gastric ulcers.

  • Euthanasia and Sample Collection: One hour after ethanol administration, the animals are euthanized by CO2 asphyxiation. The stomachs are immediately excised.

  • Ulcer Assessment:

    • The stomach is opened along the greater curvature and gently rinsed with saline to remove gastric contents.

    • The stomach is then pinned flat on a board for macroscopic examination.

    • The ulcerated area is measured, and an ulcer index is calculated based on the number and severity of lesions. A common scoring system is as follows:

      • 0: No lesion

      • 1: Hyperemia

      • 2: One or two small lesions

      • 3: More than two small lesions or one medium lesion

      • 4: More than one medium lesion

      • 5: Perforated ulcer

    • The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100.

Pylorus Ligation-Induced Ulcer Model

This model assesses the effect of a compound on gastric acid secretion and the formation of ulcers due to acid accumulation.

Protocol:

  • Animal Preparation: Similar to the ethanol-induced model, rats are fasted for 24 hours with free access to water.

  • Grouping and Dosing: Animals are divided into groups as described in section 3.1. The test compounds are administered 30 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Make a small midline abdominal incision below the xiphoid process to expose the stomach.

    • Carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply to the stomach is not compromised.

    • Close the abdominal wall with sutures.

  • Post-Surgery: The animals are kept in individual cages and deprived of water.

  • Euthanasia and Sample Collection: Four hours after pylorus ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed.

  • Analysis:

    • Gastric Content Analysis: The gastric contents are collected into a graduated centrifuge tube to measure the volume. The pH of the gastric juice is measured using a pH meter. Total acidity can be determined by titrating the gastric juice with 0.01 N NaOH.

    • Ulcer Assessment: The stomach is opened along the greater curvature, rinsed with saline, and the ulcer index is determined as described in the ethanol-induced ulcer model.

Reflux Esophagitis Model

This surgical model is used to evaluate the efficacy of a compound in preventing esophageal damage from gastric acid reflux.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are used. They are fasted overnight with free access to water.

  • Grouping and Dosing: Animals are divided into a sham-operated group, a reflux esophagitis control group, and Vonoprazan treatment groups. Vonoprazan is typically administered daily for a set period (e.g., 7 days) before and after the surgery.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Perform a laparotomy to expose the stomach and esophagus.

    • In the reflux esophagitis groups, ligate the transitional region between the forestomach and the glandular portion of the stomach. Additionally, a partial obstruction of the duodenum can be created to increase reflux.

    • In the sham group, the abdomen is opened and closed without ligation.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Euthanasia and Tissue Collection: After a predetermined period (e.g., 3-7 days), the animals are euthanized. The esophagus is carefully dissected.

  • Esophagitis Assessment:

    • The esophagus is opened longitudinally.

    • The severity of esophagitis is scored based on the presence and extent of erythema, erosion, and ulceration.

    • Histopathological examination of the esophageal tissue can be performed to assess inflammation, basal cell hyperplasia, and papillary elongation.

Gastric pH and Serum Gastrin Measurement

Protocol:

  • Animal Preparation and Dosing: Healthy rats are fasted overnight. They are then dosed with either vehicle or this compound.

  • Time Points: Gastric pH and serum gastrin can be measured at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours) to establish a time-course of action.

  • Gastric pH Measurement:

    • At the designated time point, the animal is euthanized.

    • The stomach is isolated, and the gastric contents are collected.

    • The pH of the gastric juice is immediately measured using a calibrated pH meter.

  • Serum Gastrin Measurement:

    • At the time of euthanasia, blood is collected via cardiac puncture.

    • The blood is allowed to clot, and serum is separated by centrifugation.

    • Serum gastrin levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Gastric Ulcer Index in Ethanol-Induced Ulcer Model in Rats

Treatment GroupDose (mg/kg)NMean Ulcer Index ± SEM% Inhibition
Vehicle Control-80.0 ± 0.0-
Ulcer Control-88.5 ± 0.70
Omeprazole2082.1 ± 0.475.3
Vonoprazan584.2 ± 0.650.6
Vonoprazan1082.5 ± 0.570.6
Vonoprazan2081.1 ± 0.387.1
*p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Gastric Secretion and Ulcer Formation in Pylorus Ligation Model in Rats

Treatment GroupDose (mg/kg)Gastric Volume (mL) ± SEMGastric pH ± SEMTotal Acidity (mEq/L) ± SEMMean Ulcer Index ± SEM
Sham Control-1.2 ± 0.24.5 ± 0.325.4 ± 3.10.0 ± 0.0
Ulcer Control-4.8 ± 0.51.8 ± 0.2110.2 ± 8.59.2 ± 0.9
Omeprazole202.1 ± 0.34.9 ± 0.435.6 ± 4.22.8 ± 0.5
Vonoprazan101.9 ± 0.26.2 ± 0.328.1 ± 3.51.9 ± 0.4
*p < 0.05 compared to Ulcer Control. Data are hypothetical and for illustrative purposes.

Table 3: Effect of this compound on Gastric pH and Serum Gastrin in Rats

Treatment GroupDose (mg/kg)Gastric pH (at 4h) ± SEMSerum Gastrin (pg/mL) ± SEM
Vehicle Control-2.1 ± 0.2150 ± 25
Vonoprazan106.5 ± 0.4550 ± 75
Vonoprazan207.1 ± 0.3800 ± 90
*p < 0.05 compared to Vehicle Control. Data are based on trends observed in published studies.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Vonoprazan's Mechanism of Action

G cluster_parietal_cell Gastric Parietal Cell M3R Muscarinic M3 Receptor Gq Gq M3R->Gq H2R Histamine H2 Receptor Gs Gs H2R->Gs CCK2R CCK2 Receptor CCK2R->Gq PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC PKA Protein Kinase A cAMP->PKA ProtonPump H⁺,K⁺-ATPase (Proton Pump) Ca2->ProtonPump Activation PKA->ProtonPump Activation PKC->ProtonPump Activation H_ion H⁺ ProtonPump->H_ion K⁺ in ACh Acetylcholine ACh->M3R Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R Vonoprazan Vonoprazan Vonoprazan->ProtonPump K⁺ Competitive Inhibition Lumen Gastric Lumen H_ion->Lumen H⁺ out

Caption: Mechanism of Vonoprazan action on the gastric parietal cell.

In Vivo Experimental Workflow for Efficacy Testing

G cluster_models Induction of Gastric Injury Models cluster_analysis Efficacy Endpoint Analysis start Start: Animal Acclimatization fasting 24-hour Fasting start->fasting grouping Randomization into Groups (Vehicle, Control, Vonoprazan, etc.) fasting->grouping dosing Oral Administration of Vonoprazan / Vehicle / Positive Control grouping->dosing ethanol Ethanol-Induced Ulcer (1h post-dosing) dosing->ethanol pylorus Pylorus Ligation Surgery (30 min post-dosing) dosing->pylorus reflux Reflux Esophagitis Surgery (Pre- and Post-treatment) dosing->reflux euthanasia Euthanasia and Sample Collection (Stomach, Esophagus, Blood) ethanol->euthanasia pylorus->euthanasia reflux->euthanasia gastric_analysis Gastric Content Analysis (Volume, pH, Acidity) euthanasia->gastric_analysis ulcer_scoring Macroscopic Ulcer Scoring (Ulcer Index, % Inhibition) euthanasia->ulcer_scoring esophagus_scoring Esophagitis Scoring & Histopathology euthanasia->esophagus_scoring gastrin_assay Serum Gastrin Measurement (ELISA) euthanasia->gastrin_assay end Data Analysis and Reporting gastric_analysis->end ulcer_scoring->end esophagus_scoring->end gastrin_assay->end

Caption: General workflow for in vivo efficacy testing of Vonoprazan.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By employing these standardized in vivo models, researchers can effectively assess its acid-suppressing capabilities and its therapeutic potential in treating acid-related gastrointestinal disorders. Consistent and detailed data collection, as outlined, is crucial for a thorough and comparative analysis of its efficacy.

References

Application Notes and Protocols: Vonoprazan Fumarate in Long-Term Acid Suppression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vonoprazan Fumarate in long-term acid suppression studies, summarizing key quantitative data from clinical trials and detailing relevant experimental protocols.

Introduction

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), Vonoprazan's mechanism of action is reversible and does not require acid activation, leading to a more rapid, potent, and sustained acid suppression.[1] These characteristics make it a subject of significant interest for long-term acid suppression strategies in conditions such as erosive esophagitis and prevention of ulcer recurrence in at-risk populations.

Mechanism of Action

Vonoprazan directly competes with potassium ions for binding to the H+, K+-ATPase enzyme in gastric parietal cells. This reversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, thereby increasing intragastric pH. The high pKa and acid stability of Vonoprazan contribute to its prolonged duration of action.

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+_K+_ATPase H+, K+-ATPase (Proton Pump) Gastric_Lumen Gastric Lumen (Acidic Environment) H+_K+_ATPase->Gastric_Lumen H+ Secretion K+ K+ K+->H+_K+_ATPase Binds H+ H+ Vonoprazan Vonoprazan Vonoprazan->H+_K+_ATPase Reversibly Binds & Competitively Inhibits

Caption: Mechanism of Vonoprazan's action on the gastric proton pump.

Long-Term Clinical Studies: Quantitative Data Summary

The long-term safety and efficacy of Vonoprazan have been evaluated in several key studies. The following tables summarize the quantitative data from two notable long-term studies: the VISION trial (NCT02679508) for maintenance therapy of healed erosive esophagitis and a post-marketing surveillance study (NCT03214198) for the prevention of NSAID-induced ulcer recurrence.

Table 1: Study Design and Patient Demographics
FeatureVISION Trial (NCT02679508)[2][3][4][5][6][7]Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10]
Study Design Phase 4, randomized, open-label, parallel-group, multicenterProspective, observational, post-marketing surveillance
Primary Objective To evaluate the long-term safety of Vonoprazan for maintenance treatment of healed erosive esophagitisTo assess the safety and effectiveness of Vonoprazan for prevention of gastric/duodenal ulcer recurrence in patients on long-term NSAIDs
Treatment Duration Up to 260 weeks (5 years)12 months
Patient Population Patients with endoscopically confirmed healed erosive esophagitisPatients with a history of gastric or duodenal ulcer receiving NSAIDs
Number of Patients 202 entered maintenance phase (Vonoprazan: 135, Lansoprazole: 67)1268
Dosage (Maintenance) Vonoprazan 10 mg or 20 mg once daily; Lansoprazole 15 mg or 30 mg once dailyVonoprazan 10 mg once daily (in 98.6% of patients)
Table 2: Efficacy Outcomes
OutcomeVISION Trial (NCT02679508)[2][3][4][5][6][7]Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10]
Primary Efficacy Endpoint Not applicable (primary focus on safety)Incidence of gastric or duodenal ulcer recurrence
Ulcer Recurrence Rate Not the primary endpoint1.04% (95% CI: 0.56-1.78)
Peptic Ulcer Recurrence (at 24 weeks in a related study) 3.3% (10 mg), 3.4% (20 mg) vs 5.5% with Lansoprazole 15 mg[11]Not applicable
Table 3: Safety Outcomes
OutcomeVISION Trial (NCT02679508) (at 3 years)[4]Post-Marketing Surveillance Study (NCT03214198)[1][8][9][10]
Primary Safety Endpoint Change in gastric mucosal histopathologyIncidence of Adverse Drug Reactions (ADRs)
Overall ADR Incidence Not explicitly reported as a single percentage0.71%
Common ADRs Not specified in the interim analysisGastrointestinal disorders (0.32%), nervous system disorders (0.16%), hepatobiliary disorders (0.16%)
Histopathological Findings Parietal Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Foveolar Hyperplasia: More common with Vonoprazan vs. Lansoprazole. G Cell Hyperplasia: More common with Vonoprazan vs. Lansoprazole. Neoplastic Changes: None observed in either group.Not assessed in this study

Experimental Protocols

Detailed methodologies for key experiments cited in long-term Vonoprazan studies are provided below.

Protocol 1: 24-Hour Ambulatory Gastric pH Monitoring

This protocol is essential for assessing the pharmacodynamic effect of Vonoprazan on gastric acid suppression.

Objective: To continuously measure the pH in the stomach over a 24-hour period to evaluate the extent and duration of acid suppression.

Materials:

  • pH monitoring system (catheter-based or wireless capsule)

  • Data recorder

  • Calibration buffers (pH 4.0 and 7.0)

  • Topical anesthetic

  • Patient diary

Procedure:

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the procedure.[12]

    • Acid-suppressing medications (e.g., PPIs, H2RAs, antacids) should be discontinued for a specified period before the study, as per the study protocol (typically 7-10 days for PPIs).[12]

  • Catheter Placement (for catheter-based systems):

    • Calibrate the pH probe using standard buffer solutions.

    • Apply a topical anesthetic to the patient's nostril.

    • Gently insert the pH catheter through the nostril, down the esophagus, and into the stomach. The tip of the probe is typically positioned 5 cm above the lower esophageal sphincter.[13]

    • Secure the catheter to the patient's nose and connect it to the portable data recorder.

  • Data Recording:

    • The data recorder continuously logs pH values over the 24-hour period.

    • Instruct the patient to maintain a diary, recording the times of meals, sleep, and any symptoms experienced.[14]

  • Data Analysis:

    • Download the data from the recorder to a computer for analysis.

    • Key parameters to analyze include:

      • Percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4).[13]

      • Mean 24-hour intragastric pH.

      • Correlation of symptoms with acid reflux episodes (if applicable).[14]

Gastric_pH_Monitoring_Workflow Patient_Prep Patient Preparation (Fasting, Medication Washout) Catheter_Placement pH Catheter Placement (Transnasal Insertion) Patient_Prep->Catheter_Placement Data_Recording 24-Hour Data Recording (Continuous pH Logging) Catheter_Placement->Data_Recording Data_Analysis Data Analysis (% Time pH > 4, Mean pH) Data_Recording->Data_Analysis Patient_Diary Patient Diary (Meals, Symptoms, Sleep) Patient_Diary->Data_Analysis

Caption: Workflow for 24-hour ambulatory gastric pH monitoring.

Protocol 2: Histopathological Evaluation of Gastric Mucosa

This protocol is crucial for assessing the long-term safety of Vonoprazan on the gastric lining.

Objective: To identify and grade any histological changes in the gastric mucosa, such as hyperplasia or neoplasia, following long-term acid suppression.

Materials:

  • Endoscope

  • Biopsy forceps

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Giemsa stain (for Helicobacter pylori detection, if required)[15]

  • Microscope

Procedure:

  • Biopsy Collection:

    • During a scheduled endoscopy, obtain multiple gastric biopsy specimens from predefined locations (e.g., antrum, corpus, and any visible lesions), following a standardized protocol such as the Sydney System.[2]

  • Fixation and Processing:

    • Immediately fix the biopsy specimens in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin wax.

    • Section the paraffin blocks using a microtome to a thickness of 4-5 µm.

    • Mount the sections on glass slides.

  • Staining:

    • Stain the sections with H&E for general morphological assessment.[15]

    • If required, perform a Giemsa stain to detect the presence of Helicobacter pylori.[15]

  • Histopathological Examination:

    • A qualified pathologist, blinded to the treatment allocation, should examine the stained slides under a microscope.

    • Assess for the following features:

      • Inflammation: Grade the severity and activity of gastritis.

      • Atrophy: Evaluate the loss of gastric glands.

      • Intestinal Metaplasia: Identify the presence of intestinal-type epithelium.

      • Hyperplasia: Specifically look for and grade parietal cell, foveolar, G-cell, and enterochromaffin-like (ECL) cell hyperplasia.[4]

      • Dysplasia and Neoplasia: Screen for any pre-cancerous or cancerous changes.

  • Grading:

    • Utilize a standardized grading system, such as the updated Sydney System, to classify the severity of gastritis and other histological findings.[15]

Histopathology_Workflow Biopsy_Collection Endoscopic Biopsy Collection (Antrum, Corpus) Fixation_Processing Fixation & Processing (Formalin, Paraffin Embedding) Biopsy_Collection->Fixation_Processing Staining Staining (H&E, Giemsa) Fixation_Processing->Staining Microscopic_Exam Microscopic Examination (Blinded Pathologist) Staining->Microscopic_Exam Grading Histological Grading (Sydney System) Microscopic_Exam->Grading

Caption: Workflow for histopathological evaluation of gastric mucosa.

Conclusion

Long-term studies have demonstrated that this compound is an effective and generally well-tolerated option for sustained acid suppression. The provided data and protocols offer a framework for researchers and clinicians involved in the development and application of Vonoprazan for the management of acid-related disorders. Continued long-term surveillance is important to further characterize its safety profile.

References

Application of Vonoprazan Fumarate in Studies of Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the drug-drug interaction (DDI) potential of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB). The following sections detail experimental protocols for in vitro and in vivo studies, summarize key pharmacokinetic data from clinical trials, and visualize the metabolic pathways and experimental workflows involved.

Introduction to Vonoprazan Metabolism and DDI Potential

Vonoprazan is metabolized by multiple cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2B6, CYP2C19, and CYP2D6, as well as by the non-CYP enzyme sulfotransferase SULT2A1.[1] Given its metabolic profile, vonoprazan has been investigated as both a potential perpetrator and victim of drug-drug interactions. In vitro studies have shown that vonoprazan can inhibit several CYP enzymes, including CYP2B6, CYP2C9, CYP2D6, and CYP3A4.[2] Clinical studies have further explored these potential interactions with co-administered drugs.

In Vitro DDI Assessment: CYP Inhibition Assays

Objective

To determine the inhibitory potential of vonoprazan on major human CYP450 enzymes using in vitro systems, such as human or rat liver microsomes.

Experimental Protocol: Reversible Inhibition Assay in Rat Liver Microsomes

This protocol is adapted from studies investigating the inhibitory effects of vonoprazan on CYP enzymes.[3]

Materials:

  • This compound

  • Rat Liver Microsomes (RLMs)

  • CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4, chlorzoxazone for CYP2E1)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., diazepam) for LC-MS/MS analysis

  • UPLC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In a total volume of 200 µL, combine RLMs (0.5 mg/mL), potassium phosphate buffer (1 mM, pH 7.4), and a mixture of CYP probe substrates at concentrations near their Km values.

  • Add Vonoprazan: Add vonoprazan at various concentrations (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) to the incubation mixtures. Include a control group without vonoprazan.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.

  • Terminate Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.

  • Analysis: Inject the supernatant into the UPLC-MS/MS system to quantify the formation of the substrate-specific metabolites.

  • Data Analysis: Determine the IC50 values for the inhibition of each CYP enzyme by vonoprazan by plotting the percent inhibition against the logarithm of vonoprazan concentration.

Data Presentation: In Vitro CYP Inhibition by Vonoprazan
CYP IsoformProbe SubstrateIC50 (µM) in Rat Liver Microsomes
CYP1A2PhenacetinNo inhibition observed
CYP2B6Bupropion3.68
CYP2C9Tolbutamide18.34
CYP2D6Dextromethorphan3.62
CYP3A4Midazolam22.48
CYP2E1ChlorzoxazoneNo inhibition observed

Data sourced from Wang et al., 2020.[3]

In Vivo DDI Assessment: Rat Model

Objective

To evaluate the effect of vonoprazan on the pharmacokinetics of CYP probe substrates in a living system.

Experimental Protocol: DDI Study in Sprague-Dawley Rats

This protocol is based on a study by Wang et al. (2020).[3]

Animals:

  • Male Sprague-Dawley rats (220 ± 20 g)

Study Design:

  • Animal Acclimatization: Acclimate rats for one week before the experiment with free access to food and water.

  • Grouping: Randomly divide rats into two groups: a control group and a vonoprazan-treated group (n=5 per group).

  • Dosing:

    • Administer vonoprazan (5 mg/kg, dissolved in 0.5% carboxymethyl cellulose sodium) or vehicle (control) to the respective groups by oral gavage daily for 14 days.

    • On day 14, after the final dose of vonoprazan or vehicle, administer a "cocktail" of CYP probe drugs orally to all rats. The cocktail consists of bupropion, dextromethorphan, midazolam, tolbutamide, phenacetin, and chlorzoxazone.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the administration of the probe drug cocktail.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of the probe drugs and their metabolites using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance (CLz/F) for each probe drug.

Data Presentation: In Vivo Effects of Vonoprazan on CYP Substrates in Rats
Probe Drug (CYP Substrate)Pharmacokinetic ParameterChange with Vonoprazan Co-administration
Midazolam (CYP3A4)TmaxIncreased 1.50-fold
CLz/FDecreased by 54.7%
Bupropion (CYP2B6)CmaxIncreased 2.33-fold
CLz/FDecreased by 70.6%
Vz/FDecreased by 53.3%
Dextromethorphan (CYP2D6)CmaxIncreased 1.87-fold
CLz/FDecreased by 61.0%
Tolbutamide (CYP2C9)CmaxIncreased 0.67-fold

Data sourced from Wang et al., 2020.[3]

Clinical DDI Studies

Vonoprazan Interaction with Clarithromycin and Amoxicillin

Objective: To assess the DDI between vonoprazan and the antibiotics clarithromycin and amoxicillin, commonly used in H. pylori eradication therapy.

Protocol Outline: This is based on a Phase 1, open-label, randomized, crossover study.[4]

Study Design:

  • Participants: Healthy, H. pylori-negative male subjects.

  • Treatment Arms:

    • Vonoprazan alone

    • Amoxicillin alone

    • Clarithromycin alone

    • Vonoprazan + Amoxicillin + Clarithromycin (triple therapy)

  • Dosing:

    • Vonoprazan: 20 mg

    • Amoxicillin: 1000 mg

    • Clarithromycin: 500 mg

  • Washout Period: A washout period of 7 to 14 days between treatment arms.

  • Pharmacokinetic Sampling: Serial blood samples were collected over 12 hours post-dose to determine the plasma concentrations of vonoprazan, amoxicillin, and clarithromycin.

  • Analysis: Pharmacokinetic parameters (AUC0-12, Cmax) were calculated and compared between single and triple therapy.

Data Presentation:

DrugParameterRatio (Triple Therapy / Single Drug)
Vonoprazan AUC0-121.846
Cmax1.868
Clarithromycin AUC0-121.450
Cmax1.635
Amoxicillin AUC0-12No significant change
CmaxNo significant change

Data sourced from Sakurai et al., 2016.[4]

Vonoprazan Interaction with Low-Dose Aspirin and NSAIDs

Objective: To evaluate the DDI between vonoprazan and low-dose aspirin (LDA) or non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol Outline: This is based on a Phase 2, open-label, single-center study in healthy Japanese men.[5]

Study Design:

  • Participants: Healthy Japanese male subjects.

  • Cohorts: Subjects were allocated to one of eight cohorts to assess the interaction between vonoprazan (40 mg) and either LDA (100 mg), loxoprofen sodium (60 mg), diclofenac sodium (25 mg), or meloxicam (10 mg).

  • Design: A one-way crossover design was used to compare the pharmacokinetics of each drug administered alone versus in combination.

  • Pharmacokinetic Sampling: Plasma concentrations of the study drugs and their metabolites were measured at various time points.

  • Analysis: The 90% confidence intervals (CIs) of the ratio of least square means for Cmax and AUC were determined.

Data Summary: The study concluded that there were no clinically meaningful differences in the pharmacokinetics of vonoprazan when co-administered with aspirin, loxoprofen, diclofenac, or meloxicam.[5][6] Similarly, the pharmacokinetics of the NSAIDs and aspirin were not significantly affected by vonoprazan.[5][6] The 90% CIs for the ratios of Cmax and AUC were generally within the standard bioequivalence range of 0.80 to 1.25.[5][6]

Visualizations

Metabolic Pathway of Vonoprazan

Vonoprazan_Metabolism cluster_cyp CYP450 Enzymes Vonoprazan Vonoprazan MI M-I (Carboxylic acid metabolite) Vonoprazan->MI Oxidation MII M-II (Des-fluorophenyl metabolite) Vonoprazan->MII MIII M-III (N-demethylated metabolite) Vonoprazan->MIII MIV_Sul M-IV-Sul (Sulfate conjugate) Vonoprazan->MIV_Sul Sulfation CYP3A4 CYP3A4 CYP3A4->MI CYP2B6 CYP2B6 CYP2B6->MIII CYP2C19 CYP2C19 CYP2C19->MIII CYP2D6 CYP2D6 CYP2D6->MIII SULT2A1 SULT2A1 SULT2A1->MIV_Sul

Caption: Metabolic pathways of vonoprazan via CYP450 enzymes and SULT2A1.

Experimental Workflow for In Vitro CYP Inhibition Assay

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes, Buffer, Substrates) prep_vpz Add Vonoprazan (Varying Concentrations) prep_mix->prep_vpz pre_incubate Pre-incubate at 37°C prep_vpz->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate for 30 min at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_ic50 Calculate IC50 Values analyze->calc_ic50

Caption: Workflow for determining CYP inhibition potential of vonoprazan in vitro.

Logical Relationship of Vonoprazan-Clarithromycin DDI

DDI_Mechanism Vonoprazan Vonoprazan Vonoprazan_Metabolism Vonoprazan Metabolism Vonoprazan->Vonoprazan_Metabolism Clarithromycin Clarithromycin CYP3A4 CYP3A4 Enzyme Clarithromycin->CYP3A4 Inhibits CYP3A4->Vonoprazan_Metabolism Mediates Increased_Vonoprazan Increased Vonoprazan Plasma Concentration Vonoprazan_Metabolism->Increased_Vonoprazan is Decreased, leading to

Caption: Mechanism of the drug-drug interaction between vonoprazan and clarithromycin.

References

Application Notes and Protocols for Stability-Indicating Assay Methods of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stability-indicating assay of Vonoprazan Fumarate. The information is compiled from various validated methods to assist in the quality control and stability assessment of this novel potassium-competitive acid blocker.

Introduction

This compound is a novel drug for treating acid-related disorders. Ensuring its stability throughout its shelf life is critical for its safety and efficacy. Stability-indicating assay methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions. This document outlines High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Conditions and Results:

This compound has shown significant degradation under alkaline and oxidative conditions.[1][2] The drug is relatively stable under acidic, thermal, and photolytic stress.[1][2]

Stress ConditionReagents and DurationObservation
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursStable[1]
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation[1][2]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation[1]
Thermal Degradation 105°C for 24 hoursStable[1]
Photolytic Degradation UV light (254 nm) for 24 hoursStable[1]

Analytical Methods

Two primary analytical techniques have been reported for the stability-indicating analysis of this compound: HPLC and HPTLC.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating HPLC method is crucial for the accurate quantification of Vonoprazan and its degradation products.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm)[1][2]BDS Hypersil C18 (250 × 4.6 mm, 5 µm)[3][4]
Mobile Phase A 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v)[1][2]Water (pH 3.0)[3][4]
Mobile Phase B 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)[1][2]Acetonitrile[3][4]
Elution Gradient[1]Isocratic (95:5, v/v of Mobile Phase A:B)[3][4]
Flow Rate 1.0 mL/min[1]0.8 mL/min[3][4]
Detection Wavelength 230 nm[1][2]213 nm[3][4]
Injection Volume 10 µL[1]10 µL[3]
Retention Time Not specified3.9 minutes[3][4]

Experimental Protocol: HPLC Analysis

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (acetonitrile and water mixture, 10:90, v/v) to obtain a known concentration (e.g., 5 mg/mL).[1]

  • Preparation of Sample Solution: Prepare the sample solution from the drug product to achieve a similar final concentration as the standard solution using the same diluent.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Analysis: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1][2]

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simpler and faster alternative for the quantification of this compound.

Table 2: HPTLC Method Parameters

ParameterMethod Details
Stationary Phase Aluminum packed TLC plates precoated with silica gel 60 F₂₅₄[2][5]
Mobile Phase Methanol: Toluene: Triethylamine (6:4:0.1 v/v/v)[2][5]
Detection Wavelength 267 nm[2][5]
Rf Value 0.43 ± 0.1[2][5]
Linearity Range 200–1200 ng/band[2][5]

Experimental Protocol: HPTLC Analysis

  • Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Drying: Dry the plate after development.

  • Densitometric Analysis: Scan the dried plate using a densitometer at 267 nm.

  • Quantification: Quantify the drug by measuring the peak areas and comparing with the standard.

Visualization of Workflows and Pathways

Experimental Workflow for Stability-Indicating HPLC Method

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis A Weigh this compound Reference Standard B Dissolve in Diluent (ACN:Water) A->B C Prepare Working Standard Solution B->C F Inject Standard and Sample Solutions C->F D Prepare Sample Solution from Drug Product D->F E Equilibrate HPLC System with Mobile Phase E->F G Chromatographic Separation F->G H Detect at Specified Wavelength G->H I Record Chromatograms H->I J Measure Peak Areas I->J K Calculate Drug Content and Degradation J->K

Caption: Workflow for the stability-indicating HPLC analysis of this compound.

Degradation Pathway of this compound

G cluster_stress Stress Conditions cluster_products Degradation Products cluster_stability Stability Vonoprazan This compound Alkaline Alkaline Hydrolysis (NaOH) Vonoprazan->Alkaline Significant Degradation Oxidative Oxidation (H2O2) Vonoprazan->Oxidative Significant Degradation Acid Acidic Hydrolysis (HCl) Vonoprazan->Acid Stable Thermal Thermal Vonoprazan->Thermal Stable Photo Photolytic Vonoprazan->Photo Stable Degradation_Product_1 Alkaline Degradant(s) Alkaline->Degradation_Product_1 Degradation_Product_2 Oxidative Degradant(s) Oxidative->Degradation_Product_2 Stable Stable Acid->Stable Thermal->Stable Photo->Stable

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Vonoprazan Fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely adopted and practical synthetic route for this compound is a four-step process that begins with ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The key steps include ester hydrolysis, amidation with methylamine, sulfonyl chloride substitution, and finally, amide reduction to yield Vonoprazan, which is then converted to its fumarate salt.[1][2][3][4][5]

Q2: What are the main challenges in this synthetic route?

A2: Researchers may face several challenges, including:

  • Impurity Formation: The formation of by-products, such as the di-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, can complicate purification.[1]

  • Intermediate Instability: Certain intermediates can be unstable under storage conditions.[1]

  • Low Yields: Suboptimal reaction conditions can lead to reduced yields in key steps like the sulfonyl chloride substitution and amide reduction.

  • Purification Difficulties: Achieving high purity of the final this compound product often requires specific recrystallization conditions.[6]

Troubleshooting Guides by Synthetic Step

Step 1: Ester Hydrolysis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Q1.1: I am observing incomplete hydrolysis of the starting ester. What can I do?

A1.1: Incomplete hydrolysis can be due to insufficient reaction time, temperature, or base concentration.

  • Troubleshooting:

    • Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used.

    • Increase the reaction temperature. Refluxing is commonly employed.[7][8]

    • Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure efficient stirring to overcome any solubility issues.

Experimental Protocol: Ester Hydrolysis

  • Dissolve ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in a suitable solvent mixture, such as methanol and water.

  • Add a solution of sodium hydroxide (typically 4% in methanol/water).

  • Heat the mixture to 60°C and stir for approximately 3 hours, or until reaction completion is confirmed by TLC/HPLC.

  • After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.

Step 2: Amidation with Methylamine

Q2.1: The yield of my amidation reaction is low. How can I improve it?

A2.1: Low yields in the amidation step can result from poor activation of the carboxylic acid or side reactions.

  • Troubleshooting:

    • Use an efficient coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid.[1][2]

    • Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated intermediate.

    • Control the reaction temperature; excessive heat can lead to degradation.

    • The choice of base is important; a non-nucleophilic base like triethylamine (TEA) is often used.[1]

Experimental Protocol: Amidation

  • Suspend 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid in a suitable solvent like dichloromethane (DCM).

  • Add EDCI and a base such as triethylamine.

  • Add a solution of methylamine in a suitable solvent (e.g., THF).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with water and brine, then concentrate the organic layer to obtain the amide product.

Step 3: Sulfonyl Chloride Substitution

Q3.1: I am getting a very low yield for the sulfonylation step. What are the critical parameters?

A3.1: The sulfonylation of the pyrrole nitrogen is a critical step and can be low-yielding if not optimized.

  • Troubleshooting:

    • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the pyrrole nitrogen. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are effective choices.[2][9]

    • Temperature Control: This reaction is often performed at low temperatures (e.g., -78°C when using n-BuLi) to prevent side reactions.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Order of Addition: Add the base to the pyrrole derivative first to ensure complete deprotonation before adding the pyridine-3-sulfonyl chloride.

Table 1: Reaction Condition Screening for Sulfonyl Chloride Substitution

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF0 to rt18.3
2LDATHF-78 to rt74.9
3n-BuLiTHF-78 to rt85.2
4KHMDSTHF-78 to rt65.7

Data adapted from literature reports.

Experimental Protocol: Sulfonyl Chloride Substitution

  • Dissolve the amide intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium (n-BuLi) and stir for a period to ensure complete deprotonation.

  • Add a solution of pyridine-3-sulfonyl chloride in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the sulfonated amide.

Step 4: Amide Reduction

Q4.1: My amide reduction is not proceeding to completion, or I am observing by-products. What reducing agent should I use?

A4.1: The choice of reducing agent is critical for the successful reduction of the amide to the amine.

  • Troubleshooting:

    • Reducing Agent: Strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) has been shown to be effective, while reagents like sodium borohydride (NaBH₄), Red-Al, and borane (BH₃) are often ineffective for this specific transformation.[1]

    • Reaction Conditions: The reduction is typically carried out in an anhydrous ethereal solvent like THF under reflux.

    • Work-up Procedure: A careful work-up (e.g., Fieser work-up) is necessary to quench the excess LiAlH₄ and isolate the amine product.

Table 2: Screening of Reducing Agents for Amide Reduction

EntryReducing AgentSolventResult
1BH₃THFNo reaction
2Red-AlTHFNo reaction
3NaBH₄-BF₃THFNo reaction
4LiAlH₄THFSuccessful conversion

Data based on literature findings.[1]

Experimental Protocol: Amide Reduction

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere.

  • Add a solution of the sulfonated amide in anhydrous THF dropwise at 0°C.

  • After the addition is complete, heat the mixture to reflux and stir until the reaction is complete.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain the crude Vonoprazan free base.

Final Step: Salt Formation and Purification

Q5.1: I am having trouble obtaining high-purity this compound. What is the best recrystallization method?

A5.1: The final purity of this compound is highly dependent on the purification and salt formation steps.

  • Troubleshooting:

    • Salt Formation: The salt is typically formed by reacting the Vonoprazan free base with fumaric acid in a suitable solvent like methanol or ethanol.[10][11]

    • Recrystallization Solvent: A mixed solvent system is often effective for recrystallization. Methanol/water has been reported to yield high-purity crystals (HPLC >99.9%).[6][12] Isopropanol/dichloromethane is another option.[11]

    • Crystallization Conditions: Control the cooling rate during crystallization. Slow cooling generally leads to the formation of larger, purer crystals. Stirring for an extended period at room temperature or below can improve the yield of the crystalline product.[13]

Table 3: Recrystallization Solvents for this compound

Solvent SystemVolume RatioPurity Achieved
Methanol / Water1.5 : 1> 99.5%
Isopropanol / Dichloromethane2 : 1> 99.5%
Acetonitrile / Tetramethylethylenediamine-High Purity
Methanol / Water4ml / 16ml99.6%
Methanol / Water5ml / 5ml99.5%

Data compiled from various patent literature.[6][11][12][14]

Experimental Protocol: Salt Formation and Recrystallization

  • Dissolve the crude Vonoprazan free base in methanol.

  • Add a solution of fumaric acid in methanol.

  • Heat the mixture to reflux for a short period, then allow it to cool slowly to room temperature with stirring.

  • Cool further in an ice bath to maximize crystallization.

  • Filter the solid this compound, wash with cold methanol, and dry under vacuum.

  • For further purification, dissolve the product in a minimal amount of a hot methanol/water mixture and allow it to recrystallize.

Visualizations

Synthetic Workflow of this compound

Vonoprazan_Synthesis cluster_step1 Step 1: Ester Hydrolysis cluster_step2 Step 2: Amidation cluster_step3 Step 3: Sulfonylation cluster_step4 Step 4: Amide Reduction cluster_step5 Step 5: Salt Formation A Ethyl 5-(2-fluorophenyl) -1H-pyrrole-3-carboxylate B 5-(2-fluorophenyl) -1H-pyrrole-3-carboxylic acid A->B NaOH, MeOH/H₂O C 5-(2-fluorophenyl)-N-methyl -1H-pyrrole-3-carboxamide B->C Methylamine, EDCI D 5-(2-fluorophenyl)-N-methyl-1 -(pyridin-3-ylsulfonyl)-1H-pyrrole -3-carboxamide C->D Pyridine-3-sulfonyl chloride, n-BuLi E Vonoprazan (Free Base) D->E LiAlH₄ F This compound E->F Fumaric Acid

Caption: Four-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Sulfonylation

Sulfonylation_Troubleshooting Start Low Yield in Sulfonylation Step Check_Base Is the base strong enough? (e.g., n-BuLi, NaH) Start->Check_Base Check_Moisture Are reaction conditions strictly anhydrous? Start->Check_Moisture Check_Temp Was the reaction cooled sufficiently? (e.g., -78°C) Start->Check_Temp Check_Addition Was the order of addition correct? Start->Check_Addition Solution_Base Use a stronger base like n-BuLi. Check_Base->Solution_Base No Solution_Moisture Oven-dry glassware and use anhydrous solvents. Check_Moisture->Solution_Moisture No Solution_Temp Ensure proper cooling before adding reagents. Check_Temp->Solution_Temp No Solution_Addition Add base before sulfonyl chloride. Check_Addition->Solution_Addition No

References

Technical Support Center: Optimizing HPLC Parameters for Vonoprazan Fumarate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Vonoprazan Fumarate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions: Vonoprazan is a basic compound (pKa ≈ 9.1-9.6) and can interact with acidic silanol groups on the column packing material.[1][2][3][4] 2. Mobile phase pH too close to pKa: This can lead to the presence of both ionized and non-ionized forms of the analyte.[5][6][7] 3. Column overload: Injecting too much sample can saturate the stationary phase.[8] 4. Column degradation: Loss of stationary phase or contamination.1. Adjust mobile phase pH: Use a mobile phase with a pH at least 2 units below the pKa of Vonoprazan (e.g., pH 2.5-4) to ensure it is fully protonated and behaves consistently.[7][9] 2. Use a suitable buffer: Employ a buffer (e.g., phosphate, acetate) at a sufficient concentration (e.g., 10-25 mM) to maintain a stable pH.[9] 3. Use an end-capped column: Modern, well-end-capped C18 columns minimize silanol interactions. 4. Reduce sample concentration: Dilute the sample and re-inject.[8] 5. Flush or replace the column: If the column is old or contaminated, flushing with a strong solvent or replacement may be necessary.
Peak Fronting 1. Sample solvent stronger than mobile phase: Dissolving the sample in a solvent with a higher elution strength than the mobile phase can cause the peak to distort.[8] 2. Column overload: High sample concentration can lead to this issue.[8]1. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce injection volume or sample concentration. [8]
Split Peaks 1. Column void or channeling: A void at the column inlet or uneven packing can create multiple paths for the analyte.[8] 2. Partially blocked frit: Debris can block the inlet frit, distorting the sample band. 3. Sample solvent incompatibility: The sample solvent may not be miscible with the mobile phase.1. Reverse flush the column: This may dislodge any particulates on the frit. 2. Replace the column: If a void has formed, the column likely needs to be replaced. 3. Ensure sample solvent is compatible with the mobile phase.
Retention Time Shifts 1. Changes in mobile phase composition: Inaccurate preparation or evaporation of the more volatile component. 2. Fluctuations in column temperature: Temperature affects viscosity and retention. 3. Pump issues: Leaks or inconsistent flow rate. 4. Column equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase: Ensure accurate measurements and keep the mobile phase reservoir capped. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Check for leaks and purge the pump: Ensure the pump is delivering a steady flow. 4. Equilibrate the column for a sufficient time: Typically, 10-20 column volumes are needed.
Baseline Noise or Drift 1. Air bubbles in the system: Bubbles in the pump or detector cell. 2. Contaminated mobile phase or detector cell. [10] 3. Detector lamp aging. 1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. Purge the pump. 2. Use fresh, HPLC-grade solvents and flush the detector cell. [10] 3. Replace the detector lamp if its intensity is low.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[10][11][12]

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or acetate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol. A common starting ratio is 95:5 (v/v) of buffer to organic solvent.[10]

  • Detection Wavelength: this compound has UV absorbance at multiple wavelengths, with 213 nm, 230 nm, and 254 nm being commonly reported.[10][11][13]

  • Flow Rate: A flow rate of 0.8 to 1.5 mL/min is typical.[10][13]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-35°C).

Q2: How does the pH of the mobile phase affect the analysis of this compound?

A2: The pH of the mobile phase is a critical parameter for the analysis of this compound. As a basic compound with a pKa around 9.1-9.6, its ionization state is highly dependent on pH.[1][2][3][4] In reversed-phase HPLC, it is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure a single ionic form and thus, reproducible retention times and good peak shape.[5][7][9] For Vonoprazan, this means using an acidic mobile phase (e.g., pH 2.5-4) will lead to its protonation, which typically results in better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[9]

Q3: What are the key considerations for sample preparation for this compound analysis?

A3: Key considerations for sample preparation include:

  • Solubility: this compound is soluble in DMSO and slightly soluble in water and methanol.[3]

  • Diluent: It is best to dissolve and dilute the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself, to avoid peak distortion.[8] A mixture of water and acetonitrile is often used as a diluent.[11]

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.

Q4: How can I ensure my HPLC method for this compound is stability-indicating?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop and validate a stability-indicating method for this compound, you should perform forced degradation studies.[11][12] This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[11][12] The HPLC method must then be able to separate the Vonoprazan peak from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the Vonoprazan peak is spectrally pure and not co-eluting with any impurities.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a synthesis of commonly reported methods and serves as a robust starting point.

1. Chromatographic Conditions

ParameterCondition
Column BDS Hypersil C18, 250 x 4.6 mm, 5 µm[10]
Mobile Phase Water (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (95:5, v/v)[10]
Flow Rate 0.8 mL/min[10]
Injection Volume 10 µL[10]
Column Temperature 25°C[10]
Detection Wavelength 213 nm[10]
Run Time 10 minutes

2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 950 mL of HPLC-grade water with 50 mL of HPLC-grade acetonitrile. Adjust the pH of the mixture to 3.0 with orthophosphoric acid. Degas the mobile phase by sonicating for 15 minutes or using an online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent of water:acetonitrile (20:80, v/v).

  • Working Standard Solution (30 µg/mL): Pipette 3 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter. Pipette 3 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent.

3. System Suitability

Before sample analysis, perform at least five replicate injections of the working standard solution. The system is suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • %RSD of Peak Areas: Not more than 2.0%

Visualizations

Troubleshooting_Workflow HPLC Troubleshooting for this compound start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes baseline Baseline Issue? retention_time->baseline No cause_rt Mobile Phase Change Temperature Fluctuation Pump Issues retention_time->cause_rt Yes cause_baseline Air Bubbles Contamination Aging Lamp baseline->cause_baseline Yes end Problem Resolved baseline->end No cause_tailing Secondary Interactions (High pH) Column Overload Column Degradation tailing->cause_tailing cause_fronting Sample Solvent Too Strong Column Overload fronting->cause_fronting cause_split Column Void/Channeling Blocked Frit split->cause_split solution_tailing Adjust pH (2.5-4) Use Buffer Reduce Concentration Replace Column cause_tailing->solution_tailing solution_fronting Use Mobile Phase as Solvent Reduce Concentration cause_fronting->solution_fronting solution_split Reverse Flush/Replace Column cause_split->solution_split solution_tailing->end solution_fronting->end solution_split->end solution_rt Prepare Fresh Mobile Phase Use Column Oven Check Pump cause_rt->solution_rt solution_rt->end solution_baseline Degas Mobile Phase Flush System Replace Lamp cause_baseline->solution_baseline solution_baseline->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (e.g., Water:ACN 95:5, pH 3.0) system_setup Set Up HPLC System (Column, Flow Rate, Wavelength) mobile_phase->system_setup sample_prep Prepare Standard and Sample Solutions filter_sample Filter Samples (0.45 µm) sample_prep->filter_sample system_suitability Inject System Suitability Standard filter_sample->system_suitability equilibration Equilibrate System system_setup->equilibration equilibration->system_suitability inject_samples Inject Samples system_suitability->inject_samples If Pass data_acquisition Acquire Chromatograms inject_samples->data_acquisition integration Integrate Peaks data_acquisition->integration calculation Calculate Concentration integration->calculation reporting Generate Report calculation->reporting

References

Technical Support Center: Vonoprazan Fumarate Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Vonoprazan Fumarate.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: Forced degradation studies have demonstrated that this compound is particularly susceptible to degradation under alkaline and oxidative stress conditions.[1][2] It is relatively stable when exposed to acidic, thermal, and photolytic stress.[1][2]

Q2: What is the role of fumaric acid in the stability of Vonoprazan?

A2: Fumaric acid is crucial for the stability of Vonoprazan in its tablet formulation. It forms a stable salt, this compound, which is less prone to degradation mechanisms like oxidation and hydrolysis.[3] Additionally, fumaric acid helps to control the microenvironmental pH within the dosage form, further protecting the active pharmaceutical ingredient (API) from pH-dependent degradation.[3]

Q3: Are there any known impurities that I should be aware of during stability testing?

A3: Yes, several process-related impurities and degradation products of this compound have been identified and characterized. A high-performance liquid chromatography (HPLC) method has been developed to separate and quantify these impurities. One identified impurity is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in Chromatogram

Possible Cause: Degradation of this compound due to inappropriate sample handling or storage.

Recommended Action:

  • Review Sample Preparation: Ensure that diluents and solutions used are within the appropriate pH range. Avoid highly alkaline conditions.

  • Check Storage Conditions: Verify that samples are stored as per the stability protocol, with particular attention to temperature and humidity control.

  • Forced Degradation Analysis: If not already done, perform forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions to identify the retention times of potential degradation products. This will help in confirming if the unexpected peaks correspond to known degradants.

Issue 2: Loss of Assay in Stability Samples

Possible Cause: Significant degradation of the active pharmaceutical ingredient.

Recommended Action:

  • Investigate Stress Conditions: As Vonoprazan is known to degrade under alkaline and oxidative conditions, meticulously review the pH of any aqueous media the drug product has been exposed to and assess for any potential sources of oxidation.[1][2]

  • Evaluate Packaging: Assess the suitability of the container closure system, especially its ability to protect against moisture and oxygen ingress.

  • Analytical Method Verification: Ensure the analytical method is stability-indicating and capable of separating the intact drug from all potential degradation products.

Issue 3: Inconsistent Retention Times in HPLC Analysis

Possible Cause: Issues with the HPLC method or system.

Recommended Action:

  • System Suitability Check: Perform system suitability tests to ensure the HPLC system is functioning correctly. Check parameters like theoretical plates, tailing factor, and repeatability.

  • Mobile Phase Preparation: Verify the accurate preparation of the mobile phase, including the pH of any buffer solutions. Inconsistent mobile phase composition can lead to shifts in retention times.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injecting the samples.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of this compound to assess its intrinsic stability and to develop a stability-indicating analytical method.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide24 hours
Oxidative Degradation 3% Hydrogen Peroxide24 hours
Thermal Degradation 60°C48 hours
Photolytic Degradation ICH-compliant light exposureAs per ICH Q1B
Stability-Indicating HPLC Method Parameters

The following table summarizes typical parameters for an HPLC method used in the stability testing of this compound.[1][4]

ParameterSpecification
Column BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or Phenomenex Kinetex EVO C18 (250mm×4.6mm, 5.0μm)
Mobile Phase A: 0.03M sodium phosphate buffer (pH 6.5) - methanol - acetonitrile (72:25:3, v/v/v) B: 0.03M sodium phosphate buffer (pH 6.5) - acetonitrile (30:70, v/v)
Elution Mode Gradient
Flow Rate 0.8 mL/min to 1.0 mL/min
Detection Wavelength 213 nm or 230 nm
Injection Volume 10 µL
Column Temperature 35°C

Visualizations

Vonoprazan_Degradation_Pathway Vonoprazan This compound Alkaline_Degradant Alkaline Degradation Product(s) Vonoprazan->Alkaline_Degradant Alkaline Conditions Oxidative_Degradant Oxidative Degradation Product(s) Vonoprazan->Oxidative_Degradant Oxidative Stress Stable1 Stable Vonoprazan->Stable1 Acidic Conditions Stable2 Stable Vonoprazan->Stable2 Thermal Stress Stable3 Stable Vonoprazan->Stable3 Photolytic Stress Troubleshooting_Workflow Start Stability Test Failure (e.g., OOS Result) Check_Method Verify Analytical Method Validity Start->Check_Method Check_Sample_Prep Review Sample Preparation Procedure Start->Check_Sample_Prep Check_Storage Investigate Sample Storage Conditions Start->Check_Storage Identify_Root_Cause Identify Root Cause Check_Method->Identify_Root_Cause Check_Sample_Prep->Identify_Root_Cause Check_Storage->Identify_Root_Cause Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Identify_Root_Cause->Implement_CAPA

References

Minimizing degradation of Vonoprazan Fumarate in analytical samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Vonoprazan Fumarate in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under alkaline and oxidative conditions. It is relatively stable under acidic, thermal (up to 60°C), and photolytic stress.[1][2][3] The primary degradation pathways involve hydrolysis of the amide linkage under basic conditions and oxidation of the molecule.

Q2: What are the expected degradation products of this compound?

A2: Under forced degradation conditions, several degradation products can be formed. The most significant degradants are typically observed under alkaline and oxidative stress. While specific structures require advanced analytical techniques like mass spectrometry for confirmation, the degradation often involves modifications to the pyrrole ring and the N-methylmethanamine side chain.

Q3: What general precautions should be taken when preparing this compound analytical samples?

A3: To minimize degradation, it is crucial to control the pH of the sample solutions, avoiding alkaline conditions. Use of acidic or neutral diluents is recommended. Samples should also be protected from strong oxidizing agents and prolonged exposure to high temperatures and direct light, although the latter are less critical compared to pH and oxidative stress.[2][3]

Q4: How should this compound samples be stored to ensure stability?

A4: For short-term storage, samples should be kept refrigerated (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is advisable. The storage solvent should be slightly acidic or neutral to prevent alkaline hydrolysis.

Troubleshooting Guide: HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

  • Symptom: The Vonoprazan peak in the chromatogram has an asymmetrical shape with a tail.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the basic Vonoprazan molecule, causing tailing.- Use a high-purity, end-capped column: These columns have fewer accessible silanol groups. - Lower the mobile phase pH: A mobile phase pH of around 3.0 can help to suppress the ionization of silanol groups, reducing interactions.[1] - Add a competing base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample: Ensure the sample concentration is within the linear range of the method.
Inappropriate Mobile Phase Composition: The organic modifier or buffer concentration may not be optimal.- Optimize the mobile phase: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and adjust the buffer concentration to improve peak shape.

Problem 2: Poor Resolution Between Vonoprazan and its Degradation Products

  • Symptom: Peaks for Vonoprazan and its degradants are not well-separated, leading to inaccurate quantification.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase: The elution strength or pH of the mobile phase is not suitable for separating the compounds of interest.- Adjust the mobile phase gradient: If using a gradient method, modify the gradient slope to improve separation. - Change the mobile phase pH: A slight adjustment in the mobile phase pH can alter the retention times of ionizable compounds and improve resolution.
Inadequate Column Chemistry: The stationary phase is not providing sufficient selectivity.- Try a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) or a different particle size to achieve better separation.
Flow Rate is Too High: A high flow rate can lead to band broadening and reduced resolution.- Decrease the flow rate: Reducing the flow rate can improve separation efficiency, although it will increase the run time.

Problem 3: Ghost Peaks in the Chromatogram

  • Symptom: Unexpected peaks appear in the chromatogram, often in the blank runs.

  • Possible Causes & Solutions:

CauseSolution
Contaminated Mobile Phase or Diluent: Impurities in the solvents can elute as ghost peaks.- Use high-purity solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Filter solvents: Filter all mobile phases and diluents before use.
Carryover from Previous Injections: Residual sample from a previous injection is eluted in the current run.- Implement a robust needle wash protocol: Use a strong solvent in the needle wash to effectively clean the injector between runs. - Inject a blank after high-concentration samples: This can help to flush out any remaining sample from the system.
Degradation in the Autosampler: The sample may be degrading in the autosampler vials before injection.- Control the autosampler temperature: If possible, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down degradation.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: Degradation of this compound under Alkaline and Oxidative Conditions

Stress ConditionTime (hours)Temperature% DegradationReference
0.1N NaOH24AmbientSignificant Degradation[1]
Alkaline ConditionNot SpecifiedNot Specified62.48%[3]
3% H₂O₂2AmbientSignificant Degradation[1]
30% H₂O₂2AmbientSignificant Degradation[1]

Table 2: Stability of this compound under Other Stress Conditions

Stress ConditionTime (hours)Temperature% DegradationReference
0.1N HCl24AmbientStable[1]
Thermal260°CStable[1]
Photolytic (UV light)2AmbientStable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with an appropriate amount of 0.1N NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with an appropriate amount of 0.1N HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 2 hours.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of this compound in a hot air oven at 60°C for 2 hours.

    • Allow the sample to cool, then prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to UV light (e.g., in a photostability chamber) for 2 hours.

    • Prepare a solution of a suitable concentration in the mobile phase and analyze by HPLC.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Calculate the percentage degradation for each condition.

Visualizations

Vonoprazan_Degradation_Pathway cluster_degradation Degradation Conditions Vonoprazan This compound Alkaline Alkaline (e.g., 0.1N NaOH) Vonoprazan->Alkaline Oxidative Oxidative (e.g., H₂O₂) Vonoprazan->Oxidative Degradation_Products Degradation Products Alkaline->Degradation_Products Oxidative->Degradation_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow start Start: Vonoprazan Sample stress Apply Stress Condition (Alkaline, Oxidative, etc.) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize prepare Prepare for Analysis (Dilution) neutralize->prepare analyze HPLC Analysis prepare->analyze data Data Analysis (% Degradation) analyze->data end End data->end

Caption: Workflow for a forced degradation study of Vonoprazan.

Troubleshooting_Logic start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_tailing Check: Column, Mobile Phase pH, Sample Concentration peak_tailing->solution_tailing Yes ghost_peaks Ghost Peaks? poor_resolution->ghost_peaks No solution_resolution Check: Mobile Phase, Column, Flow Rate poor_resolution->solution_resolution Yes solution_ghost Check: Solvents, Needle Wash, Autosampler Temp. ghost_peaks->solution_ghost Yes ok Issue Resolved ghost_peaks->ok No solution_tailing->ok solution_resolution->ok solution_ghost->ok

Caption: Troubleshooting logic for common HPLC issues.

References

Addressing variability in in vivo studies of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in in vivo studies of Vonoprazan Fumarate. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during experimentation.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.

Pharmacokinetics & Bioavailability

Q1: We are observing high inter-individual variability in the plasma concentrations of Vonoprazan in our rat/dog studies. What are the potential causes and how can we mitigate this?

A1: High variability in Vonoprazan plasma concentrations can stem from several factors:

  • Genetic Polymorphisms: While Vonoprazan's metabolism is less affected by CYP2C19 polymorphisms compared to proton pump inhibitors (PPIs), it is still metabolized by multiple cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2C19, and CYP2D6)[1][2]. Genetic differences in these enzymes among animal strains can contribute to variability.

    • Recommendation: Ensure the use of a well-characterized and genetically homogenous animal strain for your studies. If variability persists, consider genotyping the animals for relevant CYP enzymes.

  • Dietary Influences: While studies in humans suggest that food has a minimal effect on Vonoprazan's overall exposure (AUC), it can delay the time to maximum concentration (Tmax)[3][4]. The composition of animal chow (e.g., high-fat content) could influence absorption kinetics.

    • Recommendation: Standardize the diet for all animals and ensure a consistent fasting period before dosing. For oral administration, consider the impact of a high-fat meal on absorption if relevant to the study's clinical context[4].

  • Formulation Issues: The solubility and stability of the Vonoprazan formulation can significantly impact its dissolution and absorption. Poorly formulated suspensions can lead to inconsistent dosing.[5]

    • Recommendation: Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, use appropriate suspending agents and ensure thorough mixing before each administration. Consider pre-formulation studies to optimize the vehicle for consistent delivery.[6]

  • Gastrointestinal pH: As a potassium-competitive acid blocker (P-CAB), Vonoprazan's mechanism of action is to suppress gastric acid. However, pre-existing differences in the gastric pH of individual animals could influence its initial dissolution and absorption.

    • Recommendation: Acclimatize animals to the housing and handling procedures to minimize stress-induced changes in gastric pH. Ensure consistent access to water.

Q2: Our measured bioavailability of orally administered Vonoprazan is lower than expected. What could be the reason?

A2: Lower than expected bioavailability could be due to:

  • Incomplete Absorption: While generally well-absorbed, factors like gastrointestinal transit time and potential binding to food components could reduce the extent of absorption.

  • First-Pass Metabolism: Vonoprazan undergoes hepatic metabolism by multiple CYP enzymes[1][2]. The extent of first-pass metabolism can vary between species and individuals, impacting the amount of drug reaching systemic circulation.

  • Formulation and Dissolution: The physical properties of the this compound active pharmaceutical ingredient (API) and the formulation's ability to release the drug are critical for absorption.[5]

    • Recommendation: Characterize the particle size and solid-state form of the API. Conduct in vitro dissolution testing of the formulation under relevant pH conditions to ensure adequate drug release.

Drug Interactions and Metabolism

Q3: We are co-administering Vonoprazan with another compound and observe altered pharmacokinetic profiles. How can we investigate this?

A3: Altered pharmacokinetics in co-administration studies strongly suggest a drug-drug interaction (DDI). Vonoprazan can be both a substrate and an inhibitor of CYP enzymes.[1][7]

  • Investigative Steps:

    • Determine the Metabolic Pathways of the Co-administered Drug: Identify if the other compound is a substrate, inhibitor, or inducer of CYP3A4, CYP2B6, CYP2C19, or CYP2D6, the key enzymes in Vonoprazan metabolism.[1]

    • In Vitro Studies: Conduct in vitro experiments using liver microsomes to assess the inhibitory potential of each drug on the other's metabolism. This can help determine IC50 values and the mechanism of inhibition (competitive, non-competitive, etc.).[2][7]

    • Staggered Dosing: In your in vivo study, consider a staggered dosing regimen to differentiate between effects on absorption versus metabolism.

    • Metabolite Profiling: Analyze plasma and urine samples for metabolites of both Vonoprazan and the co-administered drug to understand how their metabolic pathways are being affected.

Experimental Procedures

Q4: What are the best practices for blood sample collection and processing to ensure the stability of Vonoprazan?

A4: Proper sample handling is crucial for accurate pharmacokinetic analysis.

  • Anticoagulant: Use tubes containing heparin for blood collection.[8]

  • Processing: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[8]

  • Storage: Store plasma samples at -80°C until analysis.[8][9] Short-term stability in human plasma has been evaluated to ensure reliability during handling.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: Pharmacokinetic Parameters of Vonoprazan in Rats and Dogs

SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Rat2 mg/kg, oral37.8 (single dose)2.0 (single dose)-7.7 (healthy adults)[10]
Rat10 mg/kg, oral (control)--15.05 (AUC0-T)2.29 (MRT0-∞)[11]
Rat10 mg/kg, oral (with Poziotinib)--90.95 (AUC0-T)5.51 (MRT0-∞)[11]
Rat2 mg/kg, oral (control)----[12]
Rat2 mg/kg, oral (with Amlodipine)Increased nearly 2xIncreased nearly 2xIncreased nearly 2x-[12]
Dog-----[13]

Table 2: In Vitro IC50 Values for Vonoprazan Inhibition of CYP Enzymes in Rat Liver Microsomes

CYP EnzymeSubstrateIC50 (µM)Reference
CYP3A4Midazolam22.48[1]
CYP2C9Tolbutamide18.34[1]
CYP2D6Dextromethorphan3.62[1]
CYP2B6Bupropion3.68[1]
CYP1A2PhenacetinNo inhibition[1]
CYP2E1ChlorzoxazoneNo inhibition[1]

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol is a generalized procedure based on methodologies described in the literature[8][11][12].

  • Animal Model: Male Sprague-Dawley rats (220 ± 20 g).

  • Acclimatization: Acclimatize animals for at least one week with a standard 12-hour light/dark cycle, controlled temperature, and humidity. Provide free access to standard chow and water.

  • Dosing:

    • Fast animals overnight before dosing, with continued access to water.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na)).

    • Administer the formulation orally via gavage at the desired dose volume.

  • Blood Sampling:

    • Collect blood samples (approximately 300 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.[8]

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Harvest the plasma supernatant.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze Vonoprazan concentrations in plasma using a validated LC-MS/MS method.[9]

Protocol 2: In Vitro CYP Inhibition Assay using Rat Liver Microsomes

This protocol is based on methodologies for assessing drug-drug interactions[1][7].

  • Materials:

    • Rat liver microsomes (RLMs).

    • This compound.

    • CYP-specific probe substrates (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

  • Incubation:

    • Prepare a reaction mixture containing RLMs, potassium phosphate buffer, and varying concentrations of Vonoprazan.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Add the CYP-specific probe substrate to the mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • Stop the reaction at a specific time point by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each Vonoprazan concentration.

    • Determine the IC50 value by fitting the data to a suitable model.

Visualizations

Signaling and Metabolic Pathways

vonoprazan_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_apical_membrane Apical Membrane cluster_cytosol Cytosol cluster_gastric_lumen Gastric Lumen Proton_Pump H+/K+ ATPase (Proton Pump) H_ion_lumen H+ Proton_Pump->H_ion_lumen H+ secretion (Acid production) K_ion_cytosol K+ H_ion_cytosol H+ H_ion_cytosol->Proton_Pump Pump activation K_ion_lumen K+ K_ion_lumen->Proton_Pump Binds to pump Vonoprazan Vonoprazan Vonoprazan->Proton_Pump Competitively blocks K+ binding site

Caption: Mechanism of action of Vonoprazan in inhibiting gastric acid secretion.

vonoprazan_metabolism cluster_cyp_enzymes CYP450 Enzymes (Liver) Vonoprazan Vonoprazan CYP3A4 CYP3A4 Vonoprazan->CYP3A4 Major Pathway CYP2B6 CYP2B6 Vonoprazan->CYP2B6 Minor Pathway CYP2C19 CYP2C19 Vonoprazan->CYP2C19 Minor Pathway CYP2D6 CYP2D6 Vonoprazan->CYP2D6 Minor Pathway Metabolites Metabolites CYP3A4->Metabolites CYP2B6->Metabolites CYP2C19->Metabolites CYP2D6->Metabolites in_vivo_pk_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of Vonoprazan Formulation Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis of Vonoprazan Concentration Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis End End PK_Analysis->End troubleshooting_variability cluster_causes Potential Causes cluster_solutions Recommended Solutions High_Variability High Inter-individual Variability Observed Genetics Genetic Polymorphisms (CYP Enzymes) High_Variability->Genetics Investigate Diet Dietary Influences High_Variability->Diet Investigate Formulation Formulation Issues High_Variability->Formulation Investigate Homogenous_Strain Use Homogenous Animal Strain Genetics->Homogenous_Strain Standardize_Diet Standardize Diet and Fasting Diet->Standardize_Diet Optimize_Formulation Optimize and Validate Formulation Formulation->Optimize_Formulation

References

Identifying and mitigating sources of error in Vonoprazan Fumarate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Vonoprazan Fumarate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] HPLC is often used for routine analysis of the bulk drug and pharmaceutical formulations, while LC-MS/MS is preferred for bioanalytical applications requiring high sensitivity and selectivity, such as in human plasma.[1][7][8]

Q2: What are potential sources of impurities in this compound analysis?

A2: Impurities can arise from two main sources: the manufacturing process (process-related impurities) and degradation of the drug product over time or under stress conditions.[][10] Process-related impurities may include unreacted starting materials, intermediates, or by-products of the synthesis.[][10][11] Degradation can occur under conditions of alkaline or oxidative stress.[5][12]

Q3: How can I mitigate matrix effects when quantifying Vonoprazan in biological samples like plasma?

A3: Matrix effects, a common issue in LC-MS/MS analysis of biological samples, can be mitigated through several strategies.[1][8] Effective sample preparation, such as protein precipitation or liquid-liquid extraction, is crucial.[1][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), like Vonoprazan-d4, is a highly effective way to compensate for matrix-induced ionization suppression or enhancement.[1][13]

Q4: What are the typical stability issues I should be aware of for this compound?

A4: this compound is generally stable under acidic, thermal, and photolytic conditions.[5][12] However, it shows significant degradation under alkaline and oxidative stress.[5][12] Therefore, it is critical to control the pH of solutions and avoid oxidizing agents during sample preparation and analysis. Some studies also suggest avoiding acidic diluents for certain related impurities.[14]

Troubleshooting Guides

HPLC Method Troubleshooting
Observed Problem Potential Cause Suggested Solution
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Poor Resolution Between Peaks 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry.1. Adjust the organic-to-aqueous ratio in the mobile phase or try a different buffer. 2. Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump.1. Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump.
Extraneous Peaks (Ghost Peaks) 1. Contamination in the sample, solvent, or system. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared samples. Flush the system. 2. Implement a robust needle wash protocol between injections.
LC-MS/MS Method Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction.1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample. Use a stable isotope-labeled internal standard.[1] 2. Optimize source temperature, gas flows, and spray voltage. 3. Evaluate different extraction techniques (e.g., protein precipitation vs. liquid-liquid extraction) to improve recovery.[7][8]
Non-linear Calibration Curve 1. Detector saturation at high concentrations. 2. Cross-signal contributions between the analyte and a stable isotope-labeled internal standard.[13] 3. Inappropriate concentration range.1. Dilute the samples to fall within the linear range of the detector. 2. Ensure the purity of the internal standard. A correction equation may be necessary if "cross-talk" is significant.[13] 3. Narrow the calibration range.
High Variability in Results (%RSD) 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC or MS system.1. Ensure precise and consistent pipetting and extraction steps. 2. Check the stability of Vonoprazan in the final sample solvent and control the autosampler temperature. 3. Perform system suitability tests to ensure the instrument is performing correctly before running samples.

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for this compound quantification.

Table 1: HPLC Methods - Linearity, LOD, and LOQ

Method Matrix Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
UV-HPLCTernary Mixture1.0–10.00.0610.1849[2][15]
RP-HPLCPharmaceutical Formulation10–60--[16]
HPTLCBulk Drug0.2–1.2 (ng/band)--[17]

Table 2: LC-MS/MS Methods - Linearity and LLOQ

Method Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
LC-MS/MSHuman Plasma0.150–60.0000.150[1]
LC-MS/MSHuman Plasma5–1005[7][8]
UHPLC-MS/MSHuman Plasma0.1–1000.1[18]

Experimental Protocols

Protocol 1: Quantification of Vonoprazan in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on published methods.[1][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Vonoprazan-d4).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 2-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[7][8]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[1][7][8]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • MS Detection: Tandem mass spectrometer with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Vonoprazan: m/z 346.0 → 315.1[1]

    • Vonoprazan-d4 (IS): m/z 350.0 → 316.0[1]

Protocol 2: Quantification of Vonoprazan in Pharmaceutical Tablets by HPLC-UV

This protocol is a generalized procedure based on published methods.[2][4]

1. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile).

  • Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-10 µg/mL).

2. Sample Solution Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 20 mg of Vonoprazan into a 100 mL volumetric flask.[6]

  • Add about 70 mL of diluent, sonicate for 15-20 minutes to dissolve, then dilute to volume.[6]

  • Filter a portion of the solution through a 0.45 µm filter.

  • Dilute the filtered solution to a final concentration within the calibration range.

3. HPLC Conditions

  • LC Column: C18 column (e.g., Shim-Pack VP-C18, 250 x 4.6 mm).[2]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 0.05 M KH2PO4, pH 6) and acetonitrile (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection: UV detector at 254 nm.[2]

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect quantify Quantification (Analyte/IS Ratio) ms_detect->quantify end End: Concentration Result quantify->end

Caption: Workflow for Vonoprazan quantification in plasma.

troubleshooting_tree start Inaccurate or Imprecise Results? check_system System Suitability Passed? start->check_system check_prep Review Sample Preparation check_system->check_prep Yes check_hplc Troubleshoot HPLC System (Pump, Detector, Column) check_system->check_hplc No (HPLC) check_ms Troubleshoot MS System (Source, Optics, Detector) check_system->check_ms No (LC-MS/MS) check_stability Assess Analyte Stability check_prep->check_stability

Caption: Decision tree for troubleshooting analytical issues.

References

Optimization of dosing regimens for Vonoprazan Fumarate in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dosing regimens for Vonoprazan Fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of Vonoprazan?

A1: Vonoprazan is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the final step of gastric acid secretion, the H+/K+ ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach lining.[1][2] Unlike proton pump inhibitors (PPIs), Vonoprazan does not require activation by acid, allowing for a more rapid onset of action and sustained acid suppression.[1][3][4][5] Its binding to the proton pump is reversible.[2][3][5]

Q2: What are the key pharmacokinetic differences between Vonoprazan and traditional PPIs?

A2: Vonoprazan exhibits several pharmacokinetic advantages over traditional PPIs. It is stable in acidic conditions and therefore does not require an enteric coating.[6] It is rapidly absorbed, with peak plasma concentrations typically reached within 1.5 to 2 hours after oral administration.[4][7] Its absorption is not significantly affected by food, offering more flexible dosing schedules.[1][4] Vonoprazan has a longer terminal half-life of approximately 7.7 hours in healthy adults compared to the 1-2 hour half-life of many PPIs.[4][7]

Q3: Which cytochrome P450 (CYP) enzymes are primarily responsible for Vonoprazan metabolism?

A3: Vonoprazan is metabolized by multiple CYP enzymes. The primary metabolizing enzyme is CYP3A4.[7][8][9][10] Other contributing enzymes include CYP2B6, CYP2C19, and CYP2D6, as well as the non-CYP enzyme SULT2A1.[7][8][9][10] None of the metabolites of Vonoprazan have pharmacological activity.[8][9]

Q4: How should this compound be prepared for in vivo research in animal models?

A4: For oral administration in animal models such as rats, this compound can be dissolved in 0.5% carboxymethyl cellulose sodium (CMC-Na).[11] For intravenous administration, the formulation would require a different vehicle suitable for injection, which may include a solubilizer, a buffer, and a pH control agent.[12] It is crucial to ensure the final formulation is a clear solution before administration.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data in Rodent Studies

Possible Cause 1: Inconsistent Formulation

  • Troubleshooting Steps:

    • Ensure the this compound is fully dissolved in the vehicle (e.g., 0.5% CMC-Na). Use of a vortex mixer and sonicator may be necessary.

    • Prepare the formulation fresh before each experiment to avoid degradation.

    • Verify the pH of the final formulation to ensure consistency.

Possible Cause 2: Influence of CYP Enzyme Polymorphisms

  • Troubleshooting Steps:

    • While less pronounced than with some PPIs, CYP2C19 genetic polymorphisms can influence Vonoprazan exposure to a clinically insignificant extent in humans.[7] In research animals, ensure the use of a well-characterized strain to minimize genetic variability in drug metabolism.

    • If significant variability persists, consider phenotyping or genotyping the animals for relevant CYP enzymes.

Possible Cause 3: Inconsistent Dosing Procedure

  • Troubleshooting Steps:

    • For oral gavage, ensure the dose is delivered directly into the stomach and that there is no regurgitation.

    • Maintain consistent fasting or fed states for the animals, as this can influence gastric emptying and drug absorption, although food has a minimal effect on Vonoprazan's intestinal absorption.[4][7]

Issue 2: Sub-optimal Gastric Acid Suppression in Efficacy Models

Possible Cause 1: Inadequate Dose

  • Troubleshooting Steps:

    • Review published literature for effective dose ranges in the specific animal model. For instance, intravenous doses of 0.7 and 1.0 mg/kg in rats and oral doses of 0.3 and 1.0 mg/kg in dogs have been shown to be effective.[13]

    • Perform a dose-ranging study to determine the optimal dose for the desired level and duration of acid suppression in your specific experimental setup.

    • Measure intragastric pH to confirm the pharmacodynamic effect of the administered dose.

Possible Cause 2: Timing of Dose Administration Relative to Efficacy Measurement

  • Troubleshooting Steps:

    • Vonoprazan has a rapid onset of action, with effects seen within 2-3 hours after a single dose.[4] The inhibitory effect increases with repeated daily dosing, reaching a steady state by day 4.[4]

    • Align the timing of your efficacy assessment with the known pharmacodynamics of Vonoprazan. For acute models, measurements should be taken after the peak effect is expected. For chronic models, consider a multi-day dosing regimen to achieve steady-state concentrations.

Possible Cause 3: Drug Stability Issues

  • Troubleshooting Steps:

    • Vonoprazan is stable in acidic conditions but can undergo degradation under alkaline and oxidative stress.[14]

    • Store the compound and prepared formulations under appropriate conditions (e.g., protected from light and moisture).[15] Studies have shown stability of formulations containing this compound under stress conditions like high temperature and humidity.[15]

Issue 3: Unexpected Drug-Drug Interactions in Co-administration Studies

Possible Cause: Inhibition of CYP Enzymes by Vonoprazan

  • Troubleshooting Steps:

    • In vitro and in vivo studies have shown that Vonoprazan can inhibit CYP3A4, CYP2C9, CYP2D6, and CYP2B6.[11][16]

    • When co-administering Vonoprazan with a compound that is a substrate for these enzymes, be aware of the potential for altered pharmacokinetics of the co-administered drug.

    • It may be necessary to conduct a preliminary in vitro study using liver microsomes to assess the potential for interaction between Vonoprazan and the other test compound.

Data Presentation

Table 1: In Vitro CYP Inhibition by Vonoprazan in Rat Liver Microsomes

CYP Isoform SubstrateIC50 of Vonoprazan (μM)
Midazolam (CYP3A4)22.48
Tolbutamide (CYP2C9)18.34
Dextromethorphan (CYP2D6)3.62
Bupropion (CYP2B6)3.68
Chlorzoxazone (CYP2E1)No Inhibition
Phenacetin (CYP1A2)No Inhibition
Source: Adapted from in vitro data.[16]

Table 2: Pharmacokinetic Parameters of Vonoprazan in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
RatIV0.7---
RatIV1.0---
DogOral0.3---
DogOral1.0---
Note: Specific Cmax, Tmax, and AUC values from these preclinical studies were not detailed in the provided search results, but the doses are cited.[13]

Table 3: Pharmacokinetic Parameters of Single-Dose Oral Vonoprazan in Humans

Dose (mg)Cmax (ng/mL)Tmax (h)
40-2.0
120-2.0
Source: Adapted from a Phase I study in healthy subjects.[17]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP Inhibition using Rat Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vonoprazan on various CYP isoforms.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in a total volume of 200 µL:

    • Rat liver microsomes (RLMs) at a final concentration of 0.5 mg/mL.

    • 100 mM potassium phosphate buffer (pH 7.4).

    • A probe substrate for the specific CYP isoform being tested (e.g., midazolam for CYP3A4).

    • Varying concentrations of Vonoprazan (e.g., 0-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding 10 mM NADPH.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Sample Preparation: Add an internal standard, vortex the mixture, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the rate of metabolite formation at each Vonoprazan concentration and determine the IC50 value by non-linear regression.

Source: This protocol is a composite based on methodologies described in several in vitro studies.[11][18][19]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Vonoprazan following oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (180-220 g). House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: Fast the rats overnight prior to dosing. Administer a single oral dose of Vonoprazan (e.g., 5 or 20 mg/kg) formulated in 0.5% CMC-Na via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Sample Processing: To 100 µL of plasma, add an internal standard and 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 13,000 rpm for 5 minutes.

  • Analysis: Inject the supernatant into an LC-MS/MS system for the quantification of Vonoprazan concentrations.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Source: This protocol is based on methodologies described in in vivo studies.[19][20]

Visualizations

Vonoprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) H_ion_out H+ (Acid) ProtonPump->H_ion_out Secretion K_ion K+ Ion K_ion->ProtonPump Binding Vonoprazan Vonoprazan (P-CAB) Vonoprazan->Inhibition Inhibition->ProtonPump Competitive Inhibition

Caption: Mechanism of action of Vonoprazan on the gastric proton pump.

In_Vivo_PK_Workflow start Start animal_prep Animal Preparation (Sprague-Dawley Rats, Fasted) start->animal_prep dosing Oral Administration (Vonoprazan in 0.5% CMC-Na) animal_prep->dosing blood_sampling Serial Blood Sampling (Tail Vein, Timed Intervals) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep protein_precip Protein Precipitation (Acetonitrile + IS) plasma_sep->protein_precip analysis LC-MS/MS Analysis (Quantification of Vonoprazan) protein_precip->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Validation & Comparative

A Head-to-Head Clinical Showdown: Vonoprazan Fumarate vs. Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-related gastrointestinal disorders, the emergence of vonoprazan, a potassium-competitive acid blocker (P-CAB), has challenged the long-standing dominance of proton pump inhibitors (PPIs) like lansoprazole. This comparison guide synthesizes findings from head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

Mechanism of Action: A Fundamental Divergence

Vonoprazan and lansoprazole employ distinct mechanisms to suppress gastric acid secretion. Lansoprazole, a traditional PPI, requires activation in the acidic environment of the parietal cells and irreversibly binds to the H+,K+-ATPase (proton pump). In contrast, vonoprazan is a P-CAB that competitively and reversibly inhibits the proton pump, offering a more rapid and potent onset of action.[1][2]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell cluster_vonoprazan Vonoprazan (P-CAB) cluster_lansoprazole Lansoprazole (PPI) H+ H+ ProtonPump H+,K+-ATPase (Proton Pump) ProtonPump->H+ Secretes K+ K+ K+->ProtonPump Enters Cell Vonoprazan Vonoprazan Vonoprazan->ProtonPump Reversible Competitive Inhibition Lansoprazole_inactive Lansoprazole (Inactive) Lansoprazole_active Lansoprazole (Active) Lansoprazole_inactive->Lansoprazole_active Acid Activation Lansoprazole_active->ProtonPump Irreversible Inhibition

Figure 1: Comparative Mechanism of Action

Erosive Esophagitis: Healing and Maintenance

Multiple randomized controlled trials have demonstrated vonoprazan's non-inferiority, and in some cases superiority, to lansoprazole in healing and maintaining the healing of erosive esophagitis (EE).

Key Clinical Trial Data: Erosive Esophagitis

IndicationTrial PhaseVonoprazan DoseLansoprazole DosePrimary EndpointVonoprazan ResultLansoprazole ResultKey Findings
Healing of EEPhase 320 mg/day30 mg/dayHealing rate by week 892.9%84.6%Vonoprazan was non-inferior and superior to lansoprazole in healing EE.[3]
Maintenance of HealingPhase 310 mg or 20 mg/day15 mg/dayMaintenance of healing at week 2420mg: 8.7% higher; 10mg: 7.2% higher-Vonoprazan was superior to lansoprazole in maintaining healing.[3]
Healing of Severe EE (LA Grade C/D)Meta-analysis20 mg/day30 mg/dayHealing rates at weeks 2, 4, and 8Superior at all time points-Vonoprazan is superior for healing severe EE but similar for mild EE.[4]
Heartburn ReliefRandomized Trial20 mg/day30 mg/dayFirst day of complete heartburn reliefSooner relief-Complete sustained heartburn relief was achieved sooner with vonoprazan.[5]
Experimental Protocol: Healing and Maintenance of Erosive Esophagitis

A notable phase 3 randomized trial enrolled adults with endoscopically confirmed erosive esophagitis.[3]

  • Healing Phase: Patients were randomized to receive either vonoprazan 20 mg or lansoprazole 30 mg once daily for up to 8 weeks. The primary endpoint was the percentage of patients with healed EE confirmed by endoscopy at week 8.

  • Maintenance Phase: Patients with healed EE were re-randomized to receive vonoprazan 10 mg, vonoprazan 20 mg, or lansoprazole 15 mg once daily for 24 weeks. The primary endpoint was the maintenance of healing at week 24, confirmed by endoscopy.

Start Start Screening Patient Screening (Adults with Erosive Esophagitis) Start->Screening Randomization1 Randomization (Healing Phase) Screening->Randomization1 Vonoprazan20 Vonoprazan 20mg (up to 8 weeks) Randomization1->Vonoprazan20 Lansoprazole30 Lansoprazole 30mg (up to 8 weeks) Randomization1->Lansoprazole30 Endpoint1 Primary Endpoint: Healing at Week 8 (Endoscopy) Vonoprazan20->Endpoint1 Lansoprazole30->Endpoint1 Healed Healed? Endpoint1->Healed Randomization2 Randomization (Maintenance Phase) Healed->Randomization2 Yes End End Healed->End No Vonoprazan10 Vonoprazan 10mg (24 weeks) Randomization2->Vonoprazan10 Vonoprazan20m Vonoprazan 20mg (24 weeks) Randomization2->Vonoprazan20m Lansoprazole15 Lansoprazole 15mg (24 weeks) Randomization2->Lansoprazole15 Endpoint2 Primary Endpoint: Maintenance of Healing at Week 24 (Endoscopy) Vonoprazan10->Endpoint2 Vonoprazan20m->Endpoint2 Lansoprazole15->Endpoint2 Endpoint2->End

Figure 2: Erosive Esophagitis Clinical Trial Workflow

Gastric and Duodenal Ulcers: Healing Rates

For the treatment of gastric ulcers (GU) and duodenal ulcers (DU), clinical trials have generally shown vonoprazan to be non-inferior to lansoprazole in terms of healing rates.

Key Clinical Trial Data: Gastric and Duodenal Ulcers

IndicationTrial PhaseVonoprazan DoseLansoprazole DosePrimary EndpointVonoprazan ResultLansoprazole ResultKey Findings
Gastric Ulcer (GU) HealingPhase 320 mg/day30 mg/dayHealed GU at Week 893.5%93.8%Non-inferiority of vonoprazan to lansoprazole was confirmed.[6][7]
Duodenal Ulcer (DU) HealingPhase 320 mg/day30 mg/dayHealed DU at Week 695.5%98.3%Non-inferiority of vonoprazan to lansoprazole was not confirmed in this study.[6][7]
Artificial Gastric Ulcer Healing (post-ESD)Prospective Randomized Study20 mg/day30 mg/dayComplete healing at 8 weeks87.1%86.3%No significant difference in complete healing ratio.[8]
Experimental Protocol: Gastric and Duodenal Ulcer Healing

Two phase 3, non-inferiority, randomized, double-blind trials were conducted to compare vonoprazan and lansoprazole for the healing of GU and DU.[7]

  • Patient Population: Adults aged ≥20 years with at least one endoscopically confirmed GU or DU (≥5 mm with white coating).

  • Treatment: Patients were randomized 1:1 to receive either vonoprazan 20 mg or lansoprazole 30 mg for 8 weeks (GU study) or 6 weeks (DU study).

  • Primary Endpoint: The proportion of patients with endoscopically confirmed healed GU or DU at the end of the treatment period.

Helicobacter pylori Eradication

Vonoprazan-based triple therapy has demonstrated higher eradication rates for H. pylori compared to lansoprazole-based regimens, particularly for clarithromycin-resistant strains.[9]

Key Clinical Trial Data: H. pylori Eradication

TherapyTrialVonoprazan-based RegimenLansoprazole-based RegimenEradication Rate (Vonoprazan)Eradication Rate (Lansoprazole)Key Findings
Quadruple Sequential TherapyNon-randomized Clinical TrialVonoprazan-basedLansoprazole-based96.5%92.2%High eradication rates for both, with no statistically significant difference.[2]
Triple Therapy (Clarithromycin-resistant strains)Randomized Controlled TrialVonoprazan + Amoxicillin + ClarithromycinLansoprazole + Amoxicillin + Clarithromycin82.0%40.0%Vonoprazan-based therapy was significantly more effective for clarithromycin-resistant H. pylori.[9]

Pharmacokinetics and Safety Profile

Vonoprazan exhibits a rapid onset of action and sustained acid suppression.[1] It achieves peak plasma concentrations 1.5-2.0 hours after oral administration, and its absorption is minimally affected by food.[1] In contrast, lansoprazole's effect is more influenced by food intake and CYP2C19 genotype.

Pharmacodynamic studies have shown that vonoprazan leads to a more potent and sustained increase in intragastric pH compared to lansoprazole.[10][11] On day 1 of treatment, the proportion of a 24-hour period with intragastric pH > 4 was 62.4% for vonoprazan versus 22.6% for lansoprazole.[11]

The safety profiles of vonoprazan and lansoprazole are generally comparable.[4][6] Treatment-emergent adverse events were reported with similar frequencies in clinical trials for both drugs.[7][12] However, increases in serum gastrin levels were greater with vonoprazan, though they returned to baseline after treatment cessation.[6][13]

Conclusion

Head-to-head clinical trials demonstrate that vonoprazan fumarate is a potent and effective alternative to lansoprazole for the management of acid-related disorders. In the treatment of erosive esophagitis, vonoprazan has shown superiority in healing, particularly in severe cases, and in maintaining healing. For gastric and duodenal ulcers, vonoprazan's efficacy is largely non-inferior to that of lansoprazole. A key advantage of vonoprazan appears in the context of H. pylori eradication, where it has demonstrated higher success rates, especially against antibiotic-resistant strains. The distinct pharmacokinetic and pharmacodynamic profile of vonoprazan underpins its rapid and sustained acid suppression. While both drugs are well-tolerated, the long-term implications of greater gastrin elevation with vonoprazan warrant further investigation. This comparative data provides a valuable resource for informing clinical decisions and guiding future research in acid suppression therapy.

References

In vitro comparison of Vonoprazan Fumarate and Omeprazole's acid suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of acid-related gastric disorder treatments, two prominent players stand out: Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), and Omeprazole, a long-standing proton pump inhibitor (PPI). This guide offers a detailed in vitro comparison of their acid suppression capabilities, tailored for researchers, scientists, and drug development professionals. By examining their mechanisms of action and presenting key experimental data, this document provides a foundational understanding of their distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Inhibitors

Vonoprazan and Omeprazole both target the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their modes of inhibition differ significantly.

Omeprazole , as a traditional PPI, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi. Once activated, it forms a covalent, irreversible bond with cysteine residues on the luminal surface of the proton pump, thereby inactivating it.[1] This mechanism necessitates that the pumps are actively secreting acid for Omeprazole to be effective.

Vonoprazan , in contrast, is a P-CAB that acts in a potassium-competitive and reversible manner.[2] It does not require acid activation and can bind to the proton pump in both its active and inactive states.[3] Vonoprazan's high affinity and slow dissociation from the H+,K+-ATPase contribute to its potent and sustained acid suppression effects.[4]

dot

cluster_vonoprazan Vonoprazan (P-CAB) Pathway cluster_omeprazole Omeprazole (PPI) Pathway Vonoprazan Vonoprazan HKATPase_V H+,K+-ATPase (Active or Inactive) Vonoprazan->HKATPase_V Directly Binds (Reversible) Acid_Suppression_V Acid Suppression HKATPase_V->Acid_Suppression_V Inhibits K_ion K+ Ion K_ion->HKATPase_V Competes with Omeprazole_Pro Omeprazole (Prodrug) Acid_Activation Acidic Environment (Activation) Omeprazole_Pro->Acid_Activation Omeprazole_Active Activated Omeprazole Acid_Activation->Omeprazole_Active HKATPase_O H+,K+-ATPase (Active) Omeprazole_Active->HKATPase_O Binds Covalently (Irreversible) Acid_Suppression_O Acid Suppression HKATPase_O->Acid_Suppression_O Inhibits

Caption: Mechanisms of Action: Vonoprazan vs. Omeprazole.

Quantitative Comparison of Inhibitory Potency

The in vitro potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The lower the IC50 value, the greater the potency of the drug.

DrugTargetIn Vitro ModelIC50Reference
This compound Gastric H+,K+-ATPasePorcine gastric membrane vesicles17-19 nM[4]
Omeprazole Gastric H+,K+-ATPaseHuman gastric membrane vesicles4 µM[4]
Omeprazole Gastric H+,K+-ATPaseGastric membrane vesicles2.4 µM[5]

Note: The IC50 values for Omeprazole are from different studies and experimental conditions, which may account for the variation.

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

A common method to determine the in vitro potency of proton pump inhibitors involves the use of isolated gastric membrane vesicles enriched with H+,K+-ATPase.

dot

cluster_workflow Experimental Workflow: H+,K+-ATPase Inhibition Assay A Isolation of Gastric Membrane Vesicles B Pre-incubation with Drug (Vonoprazan or Omeprazole) A->B C Initiation of Reaction (Addition of ATP) B->C D Measurement of ATPase Activity C->D E Calculation of IC50 D->E

Caption: Workflow for H+,K+-ATPase Inhibition Assay.

Methodology:

  • Preparation of H+,K+-ATPase Vesicles: Gastric membrane vesicles are typically prepared from porcine or rabbit gastric mucosa through a series of differential centrifugation and gradient centrifugation steps to enrich for H+,K+-ATPase.

  • Incubation: The vesicle preparation is pre-incubated with varying concentrations of the test compound (this compound or Omeprazole) in a buffered solution. For Omeprazole, which requires acid activation, the pre-incubation is often carried out under acidic conditions (e.g., pH 6.5) to facilitate its conversion to the active sulfonamide form. Vonoprazan does not require this acidic pre-incubation.

  • Assay: The H+,K+-ATPase activity is initiated by the addition of ATP. The activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period, often using a colorimetric method.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Acid Accumulation Assay in Isolated Gastric Glands

This assay provides a more physiologically relevant in vitro model by using intact gastric glands.

Methodology:

  • Isolation of Gastric Glands: Gastric glands are isolated from rabbit or human gastric mucosa by enzymatic digestion.

  • Stimulation of Acid Secretion: The isolated glands are stimulated to secrete acid using secretagogues such as histamine or dibutyryl-cAMP.

  • Measurement of Acid Accumulation: Acid accumulation within the glandular lumen is indirectly measured by the uptake of a radiolabeled weak base, such as [14C]aminopyrine. The accumulation of the weak base is proportional to the pH gradient across the glandular membrane.

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound or Omeprazole to determine their inhibitory effect on acid accumulation. The IC50 is then calculated based on the reduction in [14C]aminopyrine uptake.

Summary of In Vitro Comparison

FeatureThis compoundOmeprazole
Drug Class Potassium-Competitive Acid Blocker (P-CAB)Proton Pump Inhibitor (PPI)
Mechanism of Action Reversible, K+-competitive inhibitionIrreversible, covalent bonding
Activation Requirement No acid activation requiredRequires acidic environment for activation
Target State Active and inactive H+,K+-ATPasePrimarily active H+,K+-ATPase
In Vitro Potency (IC50) Significantly more potent (nM range)Less potent (µM range)
Onset of Inhibition RapidSlower, dependent on acid activation

Conclusion

The in vitro data clearly demonstrates that this compound is a more potent inhibitor of the gastric H+,K+-ATPase compared to Omeprazole. Its distinct mechanism of action as a P-CAB, which does not require acid activation and allows for the inhibition of both active and inactive proton pumps, contributes to its rapid and strong acid suppression capabilities observed in preclinical studies. These fundamental differences in their in vitro pharmacology are crucial for understanding their respective clinical profiles and for guiding future research and development in the field of acid-suppressive therapies.

References

A Comparative Meta-Analysis of Vonoprazan Fumarate and Other Potassium-Competitive Acid Blockers in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-suppression therapy, Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement over traditional Proton Pump Inhibitors (PPIs). This guide provides a detailed comparison of Vonoprazan Fumarate with other P-CABs, focusing on data from meta-analyses and head-to-head clinical trials to inform researchers, scientists, and drug development professionals. While direct meta-analyses comparing Vonoprazan to other P-CABs are limited, this guide synthesizes available data to offer objective insights into their relative performance.

Mechanism of Action of P-CABs

Potassium-Competitive Acid Blockers, including Vonoprazan, Tegoprazan, and Fexuprazan, exert their effect by reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells. This action inhibits the final step in gastric acid secretion. Unlike PPIs, which require acidic activation and bind irreversibly, P-CABs have a rapid onset of action and provide more potent and sustained acid suppression.

G cluster_cell Parietal Cell PCAB P-CAB (e.g., Vonoprazan) ProtonPump H+,K+-ATPase (Proton Pump) PCAB->ProtonPump Competitively binds to K+ site H_ion H+ Ion (Acid) ProtonPump->H_ion Inhibits H+ secretion ParietalCell Gastric Parietal Cell GastricLumen Gastric Lumen K_ion K+ Ion K_ion->ProtonPump Binds to pump

Mechanism of Action of P-CABs.

Experimental Protocols: Meta-Analysis Methodology

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology for these studies is as follows:

  • Formulation of Research Question : A clear and focused clinical question is defined, often using the PICO (Population, Intervention, Comparator, Outcome) framework.

  • Literature Search : A comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant studies.

  • Study Selection : Pre-defined inclusion and exclusion criteria are applied to screen the retrieved studies for eligibility. This process is typically performed by at least two independent reviewers.

  • Data Extraction : Relevant data from the included studies are extracted using a standardized form. This includes study characteristics, patient demographics, interventions, and outcomes.

  • Quality Assessment : The methodological quality and risk of bias of the included studies are assessed using validated tools such as the Cochrane Risk of Bias Tool.

  • Statistical Analysis : If the studies are sufficiently homogeneous, a meta-analysis is performed to pool the results statistically. This generates an overall estimate of the treatment effect. Both fixed-effects and random-effects models may be used for analysis.

  • Heterogeneity Assessment : Statistical heterogeneity between studies is evaluated using tests like the I² statistic.

  • Reporting : The results are reported in accordance with established guidelines, such as the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement.

A Formulate Research Question B Comprehensive Literature Search A->B C Study Screening & Selection B->C D Data Extraction & Quality Assessment C->D E Statistical Synthesis (Meta-Analysis) D->E F Interpret Results & Draw Conclusions E->F

Workflow of a Systematic Review and Meta-Analysis.

Comparative Efficacy in Helicobacter pylori Eradication

A head-to-head randomized, double-blind, active-controlled pilot study provides direct comparative data for Vonoprazan and Tegoprazan in H. pylori eradication.

OutcomeVonoprazan 20 mg (VAC)Tegoprazan 100 mg (TAC 2)Tegoprazan 50 mg (TAC 1)
Eradication Rate (Full Analysis Set) 84.85%78.79%60.61%
Eradication Rate (Per-Protocol Set) 87.50%86.67%66.67%
Data from a randomized, double-blind, active-controlled pilot study comparing Vonoprazan and Tegoprazan-based triple therapies for 10 days.[1][2]

A comprehensive meta-analysis of 28 randomized controlled trials also provides insights into the efficacy of P-CAB-based therapies (including Vonoprazan and Tegoprazan) compared to PPI-based therapies for H. pylori eradication.[3] The analysis demonstrated that P-CAB-based therapies exhibited superior eradication rates compared to PPI-based therapy (85.6% vs 77.8%).[3] Subgroup analysis showed higher eradication rates with Vonoprazan, while no significant differences were observed for Tegoprazan recipients in the included studies.[3] This enhanced efficacy was particularly notable in patients with clarithromycin-resistant infections.[3]

Comparative Pharmacokinetics

Pharmacokinetic studies provide valuable data on the absorption, distribution, metabolism, and excretion of these drugs, influencing their clinical application.

ParameterVonoprazanTegoprazanFexuprazan
Half-life (t½) ~6.95 hours[4]3.65–5.39 hours[4]Longer than Vonoprazan and Tegoprazan[4]
CYP Metabolism Mainly CYP3A4; partially CYP2B6, 2C19, 2D6[5]Mainly CYP3A4; partially CYP2B6, 2C19, 2D6[5]Primarily metabolized by CYP3A4[3]
Drug Interactions Potential for drug-drug interactions with CYP3A4 substrates (e.g., atorvastatin)[5][6]Fewer observed interactions with CYP3A4 substrates compared to Vonoprazan[5][6]Information on drug interactions is still emerging.
Food Effect Largely unaffected[7]Largely unaffected[7]Information is still emerging.
Pharmacokinetic parameters are based on data from various clinical studies.

A study comparing night-time acid suppression found that a single oral dose of Tegoprazan 50 mg produced more rapid, potent, and sustained acid suppression compared to Vonoprazan 20 mg or Esomeprazole 40 mg when administered at night.[8]

Comparative Safety and Tolerability

In a head-to-head trial comparing Vonoprazan and Tegoprazan for H. pylori eradication, all therapies were well-tolerated with no notable differences in safety profiles.[1][2] A meta-analysis also indicated that P-CAB-based therapies had a lower incidence of adverse events compared to PPI-based treatments.[3]

A network meta-analysis comparing various P-CABs and PPIs for peptic ulcers found a moderate risk of adverse events for Vonoprazan, while the risk was low for Keverprazan and Tegoprazan.[9] Compared to lansoprazole, vonoprazan showed a higher risk of drug-related adverse events.[9]

cluster_vonoprazan Vonoprazan cluster_tegoprazan Tegoprazan V_Efficacy High Efficacy (H. pylori, Erosive Esophagitis) T_Efficacy Comparable Efficacy to Vonoprazan at higher doses (H. pylori) V_Efficacy->T_Efficacy Direct Comparison Available (H. pylori Eradication) V_Safety Moderate Adverse Event Risk (vs. some P-CABs/PPIs) T_Safety Low Adverse Event Risk V_Safety->T_Safety Indirect & Direct Comparisons

Logical Comparison of Vonoprazan and Tegoprazan.

Conclusion

The available evidence from meta-analyses and direct clinical trials suggests that this compound is a highly effective P-CAB for acid-related disorders, particularly in the healing of severe erosive esophagitis and the eradication of H. pylori.[10][11] Direct comparative data with other P-CABs like Tegoprazan indicate comparable efficacy in H. pylori eradication at appropriate doses, with potential differences in pharmacokinetic profiles and adverse event risks.[1][2][9] As more head-to-head clinical trials and meta-analyses become available, a more definitive comparative assessment of these novel agents will be possible. Researchers and drug development professionals should consider the specific clinical indication, patient characteristics, and the evolving evidence base when evaluating the therapeutic potential of different P-CABs.

References

A Comparative Analysis of the Safety Profiles of Vonoprazan Fumarate and Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the safety profiles of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI). The information presented is based on data from clinical trials and post-marketing surveillance, offering a valuable resource for professionals in the field of drug development and gastroenterology research.

Executive Summary

Vonoprazan is a newer agent in the management of acid-related disorders, offering a distinct mechanism of action compared to the well-established class of PPIs, to which Esomeprazole belongs. Clinical evidence to date suggests that Vonoprazan has a safety profile that is broadly comparable to that of Esomeprazole and other PPIs.[1][2][3][4] Meta-analyses of clinical trials have not found statistically significant differences in the overall incidence of adverse events (AEs), drug-related AEs, serious AEs, or AEs leading to discontinuation of therapy between Vonoprazan and PPIs.[2] However, some differences in the incidence of specific adverse events and long-term physiological effects, such as hypergastrinemia, have been observed and warrant consideration in specific patient populations and for long-term treatment strategies.

Comparative Safety Data

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from comparative clinical trials of Vonoprazan and Esomeprazole.

Adverse Event Category/Specific EventVonoprazanEsomeprazoleComparator (Lansoprazole)Notes
Overall Treatment-Emergent AEs 38.1% - 44.2%36.6% - 43.5%36.6%Incidence rates are generally similar across various studies.[5][6]
Drug-Related AEs 7% (pooled data)Not significantly different from Vonoprazan-A meta-analysis showed no significant difference (OR = 1.10, p = 0.44).[2]
Serious AEs 1% (pooled data)Not significantly different from Vonoprazan-A meta-analysis showed no significant difference (OR = 1.14, p = 0.36).[2]
AEs Leading to Discontinuation 1% (pooled data)Not significantly different from Vonoprazan-A meta-analysis showed no significant difference (OR = 1.09, p = 0.55).[2]
Nasopharyngitis 6.94%5.07% (PPIs)-The only AE reported in ≥5% of patients in an integrated analysis.[5][7]
Diarrhea 5.3% (in one study)5.2% (in one study)-Incidence can vary depending on the patient population and indication.[1][8]
Constipation 5.3% (in one study)5.2% (in one study)-Reported in a study on H. pylori eradication therapy.[1][8]
Elevated Liver Enzymes Infrequent and of low magnitudeInfrequent and of low magnitude-No significant differences observed between Vonoprazan and PPIs.[5]
Hemorrhagic Enterocolitis Strongly associated (ROR 86.5)Not significantly associated-Finding from a pharmacovigilance study in Japan.[9]
Interstitial Lung Disease Not significantly associatedSignificantly associated with PPIs as a class-Finding from a pharmacovigilance study in Japan.[9]
Hypergastrinemia More pronounced increaseLess pronounced increaseMore pronounced with VonoprazanSerum gastrin levels are significantly higher with Vonoprazan, especially in patients with milder or no atrophic gastritis.[6][10] Levels tend to normalize after discontinuation.[5]

Experimental Protocols

Below are summaries of the methodologies employed in key clinical trials comparing the safety of Vonoprazan and Esomeprazole.

Phase 2, Randomized, Double-Blind, Proof-of-Concept Trial in GERD (Tack et al.)
  • Objective: To evaluate the efficacy and safety of Vonoprazan (20 mg and 40 mg once daily) versus Esomeprazole (40 mg once daily) in patients with symptomatic GERD and a partial response to a healing dose of Esomeprazole.[3]

  • Study Design: A multicenter, randomized, double-blind, parallel-group study conducted at 39 sites in Europe. A total of 256 eligible patients were randomized in a 1:1:1 ratio to receive Vonoprazan 20 mg, Vonoprazan 40 mg, or Esomeprazole 40 mg for a 4-week treatment period.[3]

  • Inclusion Criteria: Patients with symptomatic GERD who had a partial response to a healing dose of Esomeprazole.

  • Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. The severity and relationship of the AEs to the study drug were assessed by the investigators.

  • Statistical Analysis: The incidence of AEs was summarized and compared between the treatment groups. No formal statistical testing for differences in safety endpoints was prespecified as a primary objective.

Randomized Controlled Trial for H. pylori Eradication
  • Objective: To compare the efficacy and safety of a 14-day Vonoprazan-based high-dose dual therapy (VA) with an Esomeprazole-based high-dose dual therapy (EA) for first-line H. pylori eradication.[1][8][11]

  • Study Design: A randomized controlled trial involving 121 patients with confirmed H. pylori infection. Patients were randomized to receive either VA therapy (Vonoprazan 20 mg twice daily plus amoxicillin 750 mg four times daily) or EA therapy (Esomeprazole 40 mg three times daily plus amoxicillin 750 mg four times daily) for 14 days.[11]

  • Inclusion Criteria: Patients with confirmed active H. pylori infection who were either treatment-naïve or had failed previous therapy.[12]

  • Safety Assessment: Adverse events were recorded at follow-up visits and were graded for severity. The incidence and types of AEs were compared between the two treatment groups.

  • Statistical Analysis: The incidence of adverse events was compared between the two groups using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A p-value of <0.05 was considered statistically significant.

Mechanism of Action and Pharmacological Differences

The distinct mechanisms of action of Vonoprazan (a P-CAB) and Esomeprazole (a PPI) on the gastric proton pump (H+,K+-ATPase) underlie their differing pharmacological properties, which may have implications for their safety profiles.

G cluster_0 Stomach Lumen (Acidic) cluster_1 Parietal Cell Cytoplasm Lumen Cytoplasm K_ion_in K+ ProtonPump H+,K+-ATPase (Proton Pump) H_ion_out H+ ProtonPump->H_ion_out H+ secretion Vonoprazan_inactive Vonoprazan (stable in acid) Vonoprazan_active Vonoprazan (active form) Vonoprazan_inactive->Vonoprazan_active Reaches parietal cell directly Vonoprazan_active->ProtonPump Reversible, K+-competitive binding Esomeprazole_prodrug Esomeprazole (prodrug) Esomeprazole_activated Activated Esomeprazole (sulfenamide) Esomeprazole_prodrug->Esomeprazole_activated Acid-catalyzed conversion in secretory canaliculi Esomeprazole_activated->ProtonPump Irreversible, covalent binding K_ion_in->ProtonPump K+ uptake H_ion_out->Lumen

References

Benchmarking Vonoprazan Fumarate's performance against next-generation acid blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), against other next-generation acid blockers, with a focus on their performance, supported by experimental data. This document is intended for an audience with a professional interest in gastroenterology and pharmacology.

Introduction to a New Era of Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the cornerstone of treating acid-related disorders. However, their limitations, such as a slow onset of action and variable efficacy, have driven the development of a new class of drugs: potassium-competitive acid blockers (P-CABs).[1] Vonoprazan, a novel P-CAB, offers a distinct mechanism of action that translates into a more rapid, potent, and sustained acid suppression compared to traditional therapies.[1][2] This guide will delve into the comparative performance of Vonoprazan against other emerging P-CABs like Tegoprazan and Linaprazan, providing a comprehensive overview for research and development professionals.

Mechanism of Action: A Fundamental Shift

The primary distinction between P-CABs and PPIs lies in their interaction with the H+/K+-ATPase, the proton pump responsible for gastric acid secretion.

  • Vonoprazan and other P-CABs: These agents competitively and reversibly bind to the potassium-binding site of the proton pump.[2][3] This action does not require acid activation, leading to a rapid onset of effect.[2] Vonoprazan, with its high pKa of 9.3, is highly concentrated in the acidic environment of the parietal cell canaliculi, contributing to its potent and sustained effect.[3]

  • Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in an acidic environment to irreversibly bind to the proton pump.[4] This process contributes to their delayed onset of action.

The following diagram illustrates the signaling pathways leading to gastric acid secretion and the points of intervention for different acid blockers.

cluster_0 Stimulatory Pathways cluster_1 Parietal Cell cluster_2 Inhibitory Action Gastrin Gastrin CCK2R CCK2R Gastrin->CCK2R H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) CCK2R->H+/K+ ATPase (Proton Pump) + Ca2+ Acetylcholine Acetylcholine M3R M3R Acetylcholine->M3R M3R->H+/K+ ATPase (Proton Pump) + Ca2+ Histamine Histamine H2R H2R Histamine->H2R H2R->H+/K+ ATPase (Proton Pump) + cAMP Gastric Acid (H+) Gastric Acid (H+) H+/K+ ATPase (Proton Pump)->Gastric Acid (H+) K+ in, H+ out Vonoprazan (P-CAB) Vonoprazan (P-CAB) Vonoprazan (P-CAB)->H+/K+ ATPase (Proton Pump) Reversible Inhibition PPIs PPIs PPIs->H+/K+ ATPase (Proton Pump) Irreversible Inhibition

Caption: Gastric Acid Secretion Pathway and Drug Targets.

Comparative Performance: Key Metrics

The performance of acid blockers is evaluated based on several key parameters, including the speed and duration of acid suppression, and clinical outcomes in treating acid-related diseases.

Onset of Action and Acid Suppression

P-CABs demonstrate a significantly faster onset of action compared to PPIs.

FeatureVonoprazanTegoprazanLinaprazan GlurateConventional PPIs (e.g., Lansoprazole, Esomeprazole)
Time to Peak Plasma Concentration ~2 hours[5]~1.4 - 1.8 hours[6]Rapid absorption[7]Variable
Onset of Acid Suppression Rapid, within hours[1][8]Rapid[6]Fast onset of action[9]Delayed, requires several days for maximal effect
% Time Intragastric pH > 4 (24h, Day 1) ~60.5% (20mg)[10]~66.0% (50mg)[10]Data from ongoing Phase III trials~36.1% (Esomeprazole 40mg)[10]

The following workflow outlines a typical clinical trial design to assess the pharmacodynamics of acid-suppressing drugs.

Patient Screening & Enrollment Patient Screening & Enrollment Baseline 24-hr pH Monitoring Baseline 24-hr pH Monitoring Patient Screening & Enrollment->Baseline 24-hr pH Monitoring Randomization Randomization Baseline 24-hr pH Monitoring->Randomization Drug Administration (P-CAB or PPI) Drug Administration (P-CAB or PPI) Randomization->Drug Administration (P-CAB or PPI) Post-dose 24-hr pH Monitoring Post-dose 24-hr pH Monitoring Drug Administration (P-CAB or PPI)->Post-dose 24-hr pH Monitoring Data Analysis Data Analysis Post-dose 24-hr pH Monitoring->Data Analysis Comparison of pH parameters Comparison of pH parameters Data Analysis->Comparison of pH parameters Pre-clinical Research Pre-clinical Research Phase I Trials (Safety) Phase I Trials (Safety) Pre-clinical Research->Phase I Trials (Safety) Phase II Trials (Efficacy & Dosing) Phase II Trials (Efficacy & Dosing) Phase I Trials (Safety)->Phase II Trials (Efficacy & Dosing) Phase III Trials (Confirmation) Phase III Trials (Confirmation) Phase II Trials (Efficacy & Dosing)->Phase III Trials (Confirmation) Regulatory Submission & Approval Regulatory Submission & Approval Phase III Trials (Confirmation)->Regulatory Submission & Approval Post-marketing Surveillance Post-marketing Surveillance Regulatory Submission & Approval->Post-marketing Surveillance

References

Vonoprazan Fumarate: A Comparative Cost-Effectiveness Analysis in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the economic and clinical efficacy of Vonoprazan Fumarate versus traditional Proton Pump Inhibitors (PPIs) in the management of erosive esophagitis and Helicobacter pylori eradication.

Executive Summary

Vonoprazan, a potassium-competitive acid blocker (P-CAB), has emerged as a potent alternative to traditional proton pump inhibitors (PPIs) for acid-related disorders.[1][2] This guide provides a detailed comparative analysis of the cost-effectiveness of this compound therapy, supported by experimental data from multiple clinical studies. The evidence indicates that Vonoprazan may offer a cost-effective option, particularly in specific patient populations and clinical scenarios, driven by its superior and more sustained acid suppression.[2][3]

Mechanism of Action: A Paradigm Shift in Acid Suppression

Unlike PPIs, which require activation by acid and bind irreversibly to the proton pump, Vonoprazan competitively and reversibly inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner.[1][4][5] This distinct mechanism allows for a rapid onset of action, sustained acid suppression over 24 hours, and efficacy that is not dependent on meal times.[4][5]

G cluster_0 Gastric Parietal Cell cluster_1 Therapeutic Intervention H+, K+-ATPase (Proton Pump) H+, K+-ATPase (Proton Pump) Gastric Acid Secretion Gastric Acid Secretion H+, K+-ATPase (Proton Pump)->Gastric Acid Secretion Pumps H+ into lumen Vonoprazan Vonoprazan Vonoprazan->H+, K+-ATPase (Proton Pump) Reversible K+ competitive inhibition PPIs PPIs Acidic Environment Acidic Environment PPIs->Acidic Environment Requires activation Acidic Environment->H+, K+-ATPase (Proton Pump) Irreversible binding

Caption: Mechanism of action of Vonoprazan vs. PPIs.

Comparative Efficacy in Erosive Esophagitis

Clinical trials have consistently demonstrated the non-inferiority and, in some cases, superiority of Vonoprazan compared to traditional PPIs like lansoprazole for the healing of erosive esophagitis.[6][7][8] Notably, Vonoprazan has shown higher healing rates in patients with severe erosive esophagitis (Los Angeles Classification Grades C/D).[7][8]

Table 1: Healing Rates in Erosive Esophagitis (8-Week Treatment)
TherapyOverall Healing RateHealing Rate in Severe EE (LA Grade C/D)Citation(s)
Vonoprazan 20 mg92.9% - 94.4%92% - 100%[6][7][8]
Lansoprazole 30 mg84.6% - 93.2%72% - 87.0%[6][7][8]

Comparative Efficacy in Helicobacter pylori Eradication

Vonoprazan-based triple therapy has demonstrated significantly higher eradication rates for H. pylori compared to PPI-based triple therapies, particularly in the context of clarithromycin-resistant strains.[9][10] The potent acid suppression by Vonoprazan is believed to enhance the efficacy of antibiotics.[10]

Table 2: H. pylori Eradication Rates (First-Line Therapy)
TherapyIntention-to-Treat (ITT) Eradication RatePer-Protocol (PP) Eradication RateCitation(s)
Vonoprazan-based Triple Therapy92.6% - 96.7%98.3%[11][12]
PPI-based Triple Therapy75.9% - 88.5%93.1%[11][12]

Cost-Effectiveness Analysis

Pharmacoeconomic studies, primarily from Asia, suggest that Vonoprazan can be a cost-effective treatment strategy. In Japan, a Vonoprazan-first strategy for GERD was found to increase quality-adjusted life years (QALYs) and be cost-effective compared to esomeprazole or rabeprazole-first strategies.[13] A study in China concluded that for reflux esophagitis, Vonoprazan was a dominant treatment option, providing a gain in QALYs with cost savings compared to PPIs.[14][15][16] For H. pylori eradication, a Japanese study found Vonoprazan-based triple therapy to be more cost-effective than a rabeprazole-based regimen due to its higher eradication rate, despite the higher drug cost.[9]

Table 3: Summary of Cost-Effectiveness Studies
IndicationCountryComparatorFindingCitation(s)
Reflux EsophagitisChinaPPIsVonoprazan was the dominant treatment option (more effective, less costly).[14][15][16]
GERDJapanEsomeprazole, RabeprazoleVonoprazan-first strategy was cost-effective, increasing QALYs.[13]
H. pylori EradicationJapanRabeprazole-based triple therapyVonoprazan-based triple therapy was more cost-effective.[9]

Experimental Protocols

Representative Experimental Workflow for Erosive Esophagitis Clinical Trial

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up & Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Endoscopy Baseline Endoscopy (LA Classification of EE) Informed_Consent->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Vonoprazan_Arm Vonoprazan 20 mg daily Randomization->Vonoprazan_Arm Lansoprazole_Arm Lansoprazole 30 mg daily Randomization->Lansoprazole_Arm Week4_Assessment Week 4 Assessment Vonoprazan_Arm->Week4_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Vonoprazan_Arm->Adverse_Event_Monitoring Lansoprazole_Arm->Week4_Assessment Lansoprazole_Arm->Adverse_Event_Monitoring Week8_Endoscopy Week 8 Endoscopy (Primary Endpoint: Healing Rate) Week4_Assessment->Week8_Endoscopy Week8_Endoscopy->Adverse_Event_Monitoring

Caption: A typical experimental workflow for a clinical trial comparing Vonoprazan and Lansoprazole for erosive esophagitis.

Methodology for a Randomized, Double-Blind, Multicenter Trial for Erosive Esophagitis:

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).[7][17] Key exclusion criteria often include H. pylori infection, Barrett's esophagus, and prior surgery affecting gastroesophageal reflux.[6]

  • Intervention: Patients are randomized to receive either Vonoprazan (e.g., 20 mg once daily) or a PPI (e.g., lansoprazole 30 mg once daily) for a predefined period, typically up to 8 weeks.[6][17]

  • Primary Endpoint: The primary outcome is typically the proportion of patients with healed erosive esophagitis as confirmed by endoscopy at the end of the treatment period (e.g., week 8).[6][7]

  • Secondary Endpoints: These may include healing rates at earlier time points, symptom relief (e.g., heartburn-free days), and safety assessments.[6]

  • Statistical Analysis: Non-inferiority and, if met, superiority analyses are often performed to compare the efficacy of the treatments.[6]

Methodology for a Randomized Clinical Trial for H. pylori Eradication:

  • Patient Population: Patients with active H. pylori infection who are naive to treatment.[12]

  • Intervention: Patients are randomized to different treatment arms, for example:

    • Vonoprazan-based triple therapy (e.g., Vonoprazan 20 mg bid, amoxicillin 1000 mg bid, and clarithromycin 500 mg bid for 7 days).[12]

    • PPI-based triple therapy (e.g., omeprazole 20 mg bid, amoxicillin 1000 mg bid, and clarithromycin 500 mg bid for 14 days).[12]

  • Outcome Assessment: Eradication success is evaluated by a urea breath test or stool antigen test 4-6 weeks after the completion of treatment.[12]

  • Analysis: Intention-to-treat and per-protocol analyses of eradication rates are conducted.[12]

Cost-Effectiveness Model Logic

Pharmacoeconomic evaluations often employ Markov models to simulate the long-term costs and outcomes of different treatment strategies. These models consider the probabilities of transitioning between different health states (e.g., healed, unhealed, relapse) and the costs and quality of life associated with each state.[14][18][19]

G cluster_treatment Initial Treatment Phase cluster_maintenance Maintenance/Relapse Cycle Start Start with Erosive Esophagitis Healed Mucosa Healed Start->Healed Healing Probability (Vonoprazan vs. PPI) Unhealed Mucosa Unhealed Start->Unhealed Failure to Heal Maintenance Maintenance Therapy Healed->Maintenance Unhealed->Healed Second-line Therapy Relapse Relapse Maintenance->Relapse Relapse Probability Death Death Maintenance->Death Relapse->Healed Re-treatment Relapse->Death

Caption: A simplified Markov model for the cost-effectiveness of reflux esophagitis treatment.

Conclusion

The available evidence suggests that this compound is a highly effective treatment for erosive esophagitis and H. pylori infection, with a favorable safety profile.[2] Its potent and sustained acid suppression offers clinical advantages over traditional PPIs, which may translate into improved cost-effectiveness, particularly for patients with severe disease or those at risk of treatment failure with standard therapies. As more real-world data and economic analyses from diverse healthcare systems become available, the optimal positioning of Vonoprazan in the clinical management of acid-related disorders will be further clarified.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Vonoprazan Fumarate, aligning with established safety protocols and regulatory frameworks to foster a secure research environment.

Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures is crucial to minimize environmental impact and ensure personnel safety.

1. Waste Identification and Classification:

  • Initial Assessment: Determine if the this compound waste is classified as hazardous. While not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it should be managed as a chemical waste due to its pharmacological activity.[1][2]

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams.[3][4] It should be segregated as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[2][5]

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles.[6][7]

    • Chemical-resistant gloves.[6][7]

    • Protective clothing, such as a lab coat.[6][7]

3. Containerization and Labeling:

  • Container Selection: Use a designated, leak-proof, and sealable container for collecting this compound waste.[3][4] The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the date of accumulation.[8] Do not use abbreviations.[8]

4. On-site Accumulation and Storage:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7][9]

  • Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent spills.[3]

5. Disposal Method:

  • Primary Recommended Method: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or a licensed chemical destruction plant.[7][10] This typically involves incineration at a permitted facility.[1][2][10]

  • Prohibited Disposal Methods:

    • Do Not Sewer: Do not dispose of this compound down the drain.[1][5] The EPA prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice for all chemical waste.[1]

    • Do Not Place in Regular Trash: Do not dispose of this compound in the regular solid waste trash.[8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate should be collected and disposed of as chemical waste.[3] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste or recycled.[3][7]

6. Arranging for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[8][11] They will have established procedures with licensed hazardous waste contractors.

General Laboratory Chemical Waste Guidelines

The following table summarizes general quantitative guidelines for the management of chemical waste in a laboratory setting, which are applicable to the disposal of this compound.

ParameterGuidelineCitations
Drain Disposal pH Range For approved substances, the pH should generally be between 5.5 and 10.5. However, chemical waste like this compound should not be drain disposed.[12]
Waste Accumulation Limit Laboratories should not store more than 10 gallons of hazardous waste at any given time. It is recommended to schedule regular waste pick-ups to minimize storage.[3]
Container Fullness Request a waste pick-up when a container is approximately three-quarters full to prevent overfilling and spills.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

start Start: this compound Waste Generated identify Identify Waste as Chemical/Pharmaceutical start->identify ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) identify->ppe containerize Collect in a Labeled, Sealed, Compatible Waste Container ppe->containerize label_info Label must include: 'Hazardous Waste' 'this compound' Accumulation Date containerize->label_info storage Store in a Designated, Secure, and Ventilated Area containerize->storage disposal_decision Select Disposal Method storage->disposal_decision drain Drain Disposal disposal_decision->drain Sewer? trash Regular Trash disposal_decision->trash Solid Waste? ehs Contact EHS for Professional Disposal disposal_decision->ehs Chemical Waste? prohibited1 PROHIBITED drain->prohibited1 prohibited2 PROHIBITED trash->prohibited2 incineration Licensed Incineration Facility ehs->incineration recommended RECOMMENDED ehs->recommended

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.